molecular formula C28H36O15 B15592190 Torosachrysone 8-O-beta-gentiobioside

Torosachrysone 8-O-beta-gentiobioside

Cat. No.: B15592190
M. Wt: 612.6 g/mol
InChI Key: PZXAOBBHZRFNJH-WLDJPDONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Torosachrysone gentiobioside has been reported in Cortinarius persplendidus with data available.

Properties

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

IUPAC Name

(3S)-3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-,28+/m1/s1

InChI Key

PZXAOBBHZRFNJH-WLDJPDONSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Torosachrysone 8-O-beta-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside that has garnered interest within the scientific community for its potential biological activities. This complex molecule, isolated from various natural sources including the seeds of Cassia tora and fungi of the genus Cortinarius, belongs to a class of compounds known for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological data of Torosachachrysone 8-O-beta-gentiobioside, with a focus on presenting detailed experimental data and methodologies for the research and drug development professional.

Chemical Structure and Properties

This compound is characterized by a tricyclic naphthopyrone aglycone, torosachrysone, linked to a gentiobiose sugar moiety at the C-8 position via an O-glycosidic bond. The gentiobiose unit consists of two β-D-glucopyranose units linked by a β(1→6) glycosidic bond. The absolute stereochemistry of the torosachrysone aglycone can vary, with both (R) and (S) diastereomers having been isolated from natural sources. This stereochemical variability is a critical consideration in its biological activity and characterization.

A summary of the key chemical and physical properties of this compound is presented in Table 1. Please note the discrepancies in reported molecular formulas and weights from different databases, which may arise from variations in the aglycone or associated molecules in the isolated samples.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 94356-13-5ChemBK[1]
Molecular Formula C28H36O15MedChemExpress[2]
C26H34O14PubChem
C32H40O17ChemBK[1]
Molecular Weight 612.58 g/mol MedChemExpress[2]
570.5 g/mol PubChem
664.66 g/mol ChemBK[1]
Appearance Yellow crystalline powderChemBK[1]
Solubility Soluble in DMSOInferred from multiple sources

Below is a diagram representing the generalized chemical structure of this compound.

Caption: Generalized structure of this compound.

Experimental Protocols

Isolation of this compound from Cortinarius sp.

A general protocol for the isolation of the diastereoisomeric gentiobiosides from fungal sources is outlined below. This is a composite methodology based on general descriptions of natural product isolation.

Experimental Workflow for Isolation

isolation_workflow start Fresh Fungal Material (Cortinarius sp.) extraction Extraction with Ethanol start->extraction partition Partition between Ethyl Acetate (B1210297) and Water extraction->partition aqueous_layer Aqueous Layer (Fluorescent) partition->aqueous_layer chromatography Chromatographic Separation (e.g., Column Chromatography) aqueous_layer->chromatography acetylation Acetylation chromatography->acetylation hplc HPLC Purification of Heptaacetates acetylation->hplc deacetylation Deacetylation hplc->deacetylation final_product Isolated this compound Diastereomers deacetylation->final_product

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh fungal material is extracted with a suitable organic solvent, such as ethanol.

  • Partitioning: The crude extract is partitioned between ethyl acetate and water. The gentiobioside, being water-soluble, will preferentially move to the aqueous layer, which is often fluorescent under UV light.

  • Chromatography: The aqueous extract is subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to separate the components.

  • Acetylation: For improved separation and handling, the glycoside fractions may be acetylated using acetic anhydride (B1165640) and pyridine (B92270) to form the heptaacetate derivatives.

  • HPLC Purification: The acetylated derivatives are then purified by high-performance liquid chromatography (HPLC).

  • Deacetylation: The purified heptaacetates are deacetylated to yield the pure gentiobiosides.

  • Structural Elucidation: The structure and stereochemistry of the isolated compounds are determined using spectroscopic methods, primarily 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

Table 2: Predicted 1H and 13C NMR Data for this compound

MoietyAtom PositionPredicted 13C Chemical Shift (ppm)Predicted 1H Chemical Shift (ppm) and Multiplicity
Aglycone C-1~165-
C-2~110~6.5 (s)
C-3~150-
C-4~105~6.8 (s)
C-4a~130-
C-5~100~7.0 (d)
C-6~160-
C-7~115~6.7 (d)
C-8~155-
C-8a~120-
C-9~200-
C-10~70~4.5 (q)
C-1'~25~1.5 (d)
OCH3~55~3.9 (s)
Gentiobiose Glc I-C-1~103~5.0 (d)
Glc I-C-2~74~3.5 (m)
Glc I-C-3~77~3.6 (m)
Glc I-C-4~70~3.4 (m)
Glc I-C-5~76~3.7 (m)
Glc I-C-6~69~4.2 (dd), ~3.8 (dd)
Glc II-C-1~104~4.5 (d)
Glc II-C-2~74~3.3 (m)
Glc II-C-3~77~3.4 (m)
Glc II-C-4~70~3.3 (m)
Glc II-C-5~76~3.5 (m)
Glc II-C-6~61~3.9 (dd), ~3.7 (dd)

Note: These are predicted values and may vary depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on the related compound, torachrysone-8-O-β-ᴅ-glucoside (TG), provides valuable insights into its potential anti-inflammatory mechanisms.

Studies have shown that TG exerts its anti-inflammatory effects by inhibiting the morphological transformation of macrophages, a key process in the inflammatory response. This is achieved through the inhibition of focal adhesion kinase (FAK) phosphorylation. FAK is a critical regulator of cellular adhesion and cytoskeletal rearrangement. By inhibiting FAK, TG prevents macrophages from adopting a pro-inflammatory M1 phenotype.

Furthermore, the inhibition of FAK phosphorylation by TG has downstream effects on cellular metabolism. It blocks the interaction between phosphorylated FAK and pyruvate (B1213749) kinase (PK), leading to reduced PK activity and a dampening of the high glycolytic rate characteristic of M1 macrophages. TG also helps to restore the function of the TCA cycle in these cells.

Another identified mechanism of action for TG is the inhibition of aldose reductase (AR). AR is an enzyme involved in the metabolism of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), which are associated with inflammation. By inhibiting AR, TG helps to reduce the levels of these damaging reactive aldehydes.

The proposed anti-inflammatory signaling pathway for the related compound, torachrysone-8-O-β-ᴅ-glucoside, is depicted below.

Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_tg Torachrysone-8-O-beta-D-glucoside (TG) cluster_cell Macrophage TG TG pFAK p-FAK TG->pFAK Inhibits AR Aldose Reductase TG->AR Inhibits FAK FAK FAK->pFAK Phosphorylation PK Pyruvate Kinase pFAK->PK Binds and Activates Morpho_change M1 Morphological Transformation & Adhesion pFAK->Morpho_change Glycolysis High Glycolysis Rate PK->Glycolysis Inflammation Inflammation Glycolysis->Inflammation Morpho_change->Inflammation Lipid_peroxidation Lipid Peroxidation Products (e.g., 4-HNE) AR->Lipid_peroxidation Metabolizes Lipid_peroxidation->Inflammation

Caption: Proposed anti-inflammatory mechanism of a related Torosachrysone glycoside.

Conclusion

This compound is a complex natural product with potential for further investigation in drug discovery. This guide has provided a summary of its chemical structure, properties, and a general protocol for its isolation. While detailed quantitative biological data and specific signaling pathway information for the gentiobioside are still emerging, the study of related compounds suggests that its anti-inflammatory properties may be mediated through the modulation of key cellular processes like macrophage polarization and metabolic reprogramming. Further research is warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothetical Biosynthesis of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Putative Biosynthetic Machinery of a Promising Bioactive Compound

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic pathway of Torosachrysone 8-O-beta-gentiobioside, a naturally occurring naphthopyranone glycoside with reported antioxidant, anti-inflammatory, and anti-tumor activities. While the precise enzymatic steps for its formation in plants like Cassia torosa are yet to be fully elucidated, this document synthesizes current knowledge of plant secondary metabolism to present a robust hypothetical pathway. This guide also provides detailed experimental protocols and workflows that can be employed to validate and further explore this biosynthetic route, paving the way for potential biotechnological production of this valuable compound.

Introduction: The Enigmatic Architecture of this compound

This compound is a secondary metabolite found in plants of the Fabaceae and Rubiaceae families. Its structure consists of a torosachrysone aglycone, which belongs to the naphthopyranone class of polyketides, and a gentiobioside sugar moiety attached at the 8-hydroxyl position. The biosynthesis of such complex natural products is a multi-step process involving a suite of specialized enzymes. Understanding this pathway is crucial for harnessing the compound's therapeutic potential through metabolic engineering and synthetic biology approaches.

Proposed Biosynthetic Pathway of this compound

The biosynthesis is proposed to occur in two major stages: the formation of the torosachrysone aglycone via the polyketide pathway, followed by a two-step glycosylation to attach the gentiobioside moiety.

Stage 1: Assembly of the Torosachrysone Aglycone

The carbon skeleton of torosachrysone is likely assembled by a Type III polyketide synthase (PKS). These enzymes catalyze the sequential condensation of acyl-CoA precursors. In the proposed pathway, one molecule of a starter CoA unit (e.g., acetyl-CoA) and several molecules of malonyl-CoA (the extender unit) are condensed to form a linear polyketide chain. This chain then undergoes intramolecular cyclization and aromatization reactions to yield the core naphthopyranone structure. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, would then modify this core to produce torosachrysone.

A recent genomic study of Senna tora (a synonym for Cassia torosa) revealed an abundance of genes encoding Type III PKSs, which supports the involvement of this enzyme class in the biosynthesis of the plant's secondary metabolites, including torosachrysone[1].

Torosachrysone_Aglycone_Biosynthesis acetyl_coa Acetyl-CoA pks Type III PKS acetyl_coa->pks malonyl_coa n Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Intermediate pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization core Naphthopyranone Core cyclization->core tailoring Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) core->tailoring torosachrysone Torosachrysone tailoring->torosachrysone Glycosylation_Pathway torosachrysone Torosachrysone ugt1 UGT1 torosachrysone->ugt1 udp_glucose1 UDP-Glucose udp_glucose1->ugt1 intermediate Torosachrysone 8-O-β-D-glucoside ugt1->intermediate ggt GGT intermediate->ggt udp_glucose2 UDP-Glucose udp_glucose2->ggt final_product Torosachrysone 8-O-β-gentiobioside ggt->final_product Experimental_Workflow start Plant Tissue Collection (e.g., Cassia torosa) transcriptomics Transcriptome Sequencing (RNA-seq) start->transcriptomics bioinformatics Bioinformatic Analysis (Identify candidate PKS, UGTs) transcriptomics->bioinformatics cloning Gene Cloning and Heterologous Expression (e.g., in E. coli, Yeast) bioinformatics->cloning vigs In Vivo Gene Silencing (VIGS in Plant) bioinformatics->vigs purification Protein Purification cloning->purification enzyme_assays In Vitro Enzyme Assays purification->enzyme_assays metabolite_analysis Metabolite Analysis (LC-MS, NMR) enzyme_assays->metabolite_analysis pathway_validation Pathway Validation metabolite_analysis->pathway_validation vigs->metabolite_analysis

References

Physical and chemical properties of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside isolated from the seeds of Cassia torosa. This document provides a comprehensive overview of its physical and chemical properties, along with a detailed account of its isolation. While biological activities such as antioxidant, anti-inflammatory, and antitumor effects have been attributed to this class of compounds, specific experimental data for this compound remains limited in publicly accessible literature. This guide consolidates the available information to serve as a foundational resource for researchers.

Chemical and Physical Properties

The definitive physical and chemical properties of this compound were established upon its initial isolation. The compound's identity is confirmed by its spectroscopic data and physical constants.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₆O₁₅[1][2]
Molecular Weight 612.58 g/mol [1][2]
Appearance Yellow crystalline powder[3]
Melting Point Not available
Optical Rotation Not available
CAS Number 94356-13-5[1][2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts
UV-Vis (λmax) Not available
Infrared (IR) Not available
¹H-NMR Not available
¹³C-NMR Not available
Mass Spectrometry (MS) Not available

Note: Detailed spectral data from the primary literature is not currently available in the searched resources. Researchers should refer to the original publication for this information.

Experimental Protocols

Isolation of this compound

The following is a generalized workflow for the isolation of anthraquinone glycosides from Cassia species, based on common phytochemical practices. The specific details for this compound should be referenced from its primary isolation literature.

G start Dried Seeds of Cassia torosa extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) filtration->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->chromatography Butanolic Fraction purification Preparative HPLC or Recrystallization chromatography->purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered seeds of Cassia torosa are subjected to extraction with a polar solvent, typically methanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The glycosidic compounds, being polar, are expected to concentrate in the n-butanol fraction.

  • Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is carried out with a gradient of solvents, for example, a chloroform-methanol or ethyl acetate-methanol-water system, to separate the components based on their polarity.

  • Purification: Fractions containing the compound of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or repeated recrystallization to obtain pure this compound.

Biological Activity and Potential Signaling Pathways

This compound is reported to possess antioxidant, anti-inflammatory, and antitumor activities.[3] However, detailed experimental studies and mechanistic elucidations for this specific compound are not widely available. The biological activities are generally attributed to the anthraquinone scaffold.

Hypothetical Signaling Pathway Inhibition

Based on the known anti-inflammatory effects of other anthraquinones isolated from Cassia species, it can be hypothesized that this compound may exert its effects through the modulation of key inflammatory pathways, such as the NF-κB pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) nucleus->transcription Upregulates Toro Torosachrysone 8-O-beta-gentiobioside Toro->IKK Inhibits? Toro->NFkB_active Inhibits Translocation?

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

This diagram illustrates a potential mechanism where this compound could inhibit the lipopolysaccharide (LPS)-induced inflammatory response by preventing the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. This remains a hypothesis pending experimental validation for this specific molecule.

Conclusion

This compound is a distinct natural product with a defined chemical structure. While its presence in Cassia torosa is established, a significant gap exists in the public domain regarding its detailed biological activities and mechanisms of action. This guide provides a consolidated summary of the available chemical and physical data and outlines a general framework for its isolation. Further research is warranted to fully characterize its pharmacological profile and to explore its therapeutic potential. It is strongly recommended that researchers consult the primary literature for in-depth spectroscopic data and specific experimental conditions.

References

In-Depth Technical Guide: Spectroscopic Data of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential applications in drug discovery and development. All data is sourced from the primary literature detailing its isolation and structural elucidation from the seeds of Cassia torosa.

Chemical Structure and Properties

This compound is a glycoside composed of the aglycone torosachrysone linked to a gentiobiose (a disaccharide of two glucose units) moiety at the C-8 position.

Molecular Formula: C₂₆H₃₄O₁₄[1]

Molecular Weight: 570.5 g/mol [1]

Appearance: Yellow powder

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.

Ion m/z (relative intensity, %) Assignment
[M+H]⁺571Protonated Molecule
[M-gentiobiosyl+H]⁺329Aglycone (Torosachrysone)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Position δ (ppm) Multiplicity J (Hz)
Aglycone
1-OH13.52s
47.01s
57.35d2.5
76.88d2.5
102.95s
3-Me2.15s
6-OMe3.88s
Gentiobiosyl Moiety
H-1'5.10d7.5
H-1''4.28d7.8
H-2' - H-6'3.20-4.50m
H-2'' - H-6''3.10-3.70m

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Position δ (ppm) Position δ (ppm)
Aglycone Gentiobiosyl Moiety
1162.1C-1'101.2
2108.8C-2'73.5
3148.5C-3'76.8
498.9C-4'70.1
4a132.5C-5'75.9
5107.5C-6'68.9
6164.9C-1''103.5
7101.8C-2''73.8
8161.0C-3''76.9
8a108.1C-4''70.3
9190.2C-5''77.0
9a110.1C-6''61.2
1048.2
3-Me20.5
6-OMe56.0

Experimental Protocols

The following section details the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

A general procedure for the isolation of anthraquinone glycosides from plant material is as follows:

experimental_workflow plant_material Dried Seeds of Cassia torosa extraction Extraction with Methanol plant_material->extraction partition Partition with n-Hexane and Ethyl Acetate extraction->partition cc1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) partition->cc1 Aqueous Layer cc2 Sephadex LH-20 Column Chromatography (MeOH) cc1->cc2 hplc Preparative HPLC (ODS, MeOH-H₂O) cc2->hplc pure_compound This compound hplc->pure_compound structural_correlations cluster_aglycone Torosachrysone Aglycone cluster_sugar Gentiobiosyl Moiety C8 C-8 H1_prime H-1' H1_prime->C8 HMBC C1_prime C-1' H1_prime->C1_prime HSQC C6_prime C-6' H1_doubleprime H-1'' H1_doubleprime->C6_prime HMBC C1_doubleprime C-1'' H1_doubleprime->C1_doubleprime HSQC

References

Unveiling the Bioactive Potential of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Natural Product for Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring anthraquinone (B42736) glycoside found in the seeds of plants such as Cassia tora (sicklepod).[1] This compound belongs to a class of molecules that have garnered significant interest in the pharmaceutical and cosmetic industries for their potential therapeutic properties. Scientific literature suggests that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1] This technical guide provides a comprehensive overview of the current understanding of these activities, supported by available data, experimental methodologies, and postulated signaling pathways.

While specific quantitative data for the isolated this compound is limited in publicly accessible literature, this paper draws upon studies of extracts from Cassia tora and closely related analogs to infer its potential biological profile and mechanisms of action.

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound are its antioxidant, anti-inflammatory, and cytotoxic (anti-tumor) effects. The following tables summarize the quantitative data from studies on Cassia tora extracts, which are rich in this and other related anthraquinone glycosides. It is important to note that these values represent the activity of a complex mixture and not the purified compound.

Table 1: Antioxidant Activity of Cassia tora Seed Extracts

AssayExtract TypeConcentration% Inhibition / ActivityReference
DPPH Radical ScavengingMethanolic200 µg/mL76.35 ± 0.52%[2]
Hydrogen Peroxide ScavengingMethanolic200 µg/mL70.17 ± 0.14%[2]
DPPH Radical ScavengingEthanolic72h germinated seed91.55%[3]
ABTS Radical ScavengingEthanolic72h germinated seedIncreased 1.04-fold[3]

Table 2: Anti-inflammatory Activity of Cassia tora Extracts

ModelExtract TypeDosage% InhibitionReference
Carrageenin-induced rat paw oedemaMethanolic (leaf)400 mg/kg40.33%[4][5]
Histamine-induced rat paw oedemaMethanolic (leaf)400 mg/kg53.57%[4][5]
Serotonin-induced rat paw oedemaMethanolic (leaf)400 mg/kg29.15%[4][5]
Granuloma pouch in ratsMethanolic (leaf)400 mg/kg48.13% (reduction in granuloma weight)[4][5]

Table 3: Cytotoxic Activity of Anthraquinones from Cassia Species

CompoundCell LineIC50 ValueReference
Cassiquinone AA549 (Human lung carcinoma)8.2 µM[6]
Cassiquinone AMCF7 (Human breast adenocarcinoma)6.5 µM[6]

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test sample (this compound or extract) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to various concentrations.

    • Positive control (e.g., Ascorbic acid or Gallic acid).

  • Assay Procedure:

    • Add a specific volume of the test sample to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Hydrogen Peroxide Scavenging Assay

  • Preparation of Reagents:

    • Hydrogen peroxide solution (e.g., 40 mM in phosphate (B84403) buffer, pH 7.4).

    • Test sample dissolved in a suitable solvent to various concentrations.

  • Assay Procedure:

    • Add a specific volume of the test sample to the hydrogen peroxide solution.

    • Incubate for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the hydrogen peroxide at a specific wavelength (e.g., 230 nm) against a blank solution containing the phosphate buffer without hydrogen peroxide.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assay

Carrageenin-Induced Rat Paw Oedema

  • Animal Model: Wistar albino rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test substance (e.g., methanolic extract of Cassia tora leaves) is administered orally at a specific dose (e.g., 400 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenin (e.g., 0.1 mL of a 1% solution) is administered into the right hind paw of each rat.

    • The paw volume is measured at various time intervals after the carrageenin injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • The percentage of inhibition of oedema is calculated for each time point using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture:

    • Human cancer cell lines (e.g., A549, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Cassiquinone A) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are not yet fully elucidated, inferences can be drawn from studies on related compounds and the known activities of anthraquinones.

Antioxidant Mechanism

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The presence of multiple hydroxyl groups in its structure likely contributes to this radical scavenging capacity.

Antioxidant_Mechanism Torosachrysone_8_O_beta_gentiobioside Torosachrysone_8_O_beta_gentiobioside Free_Radical Free Radical (e.g., DPPH, H₂O₂) Torosachrysone_8_O_beta_gentiobioside->Free_Radical Scavenging Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Reduction Donates_Electron_Hydrogen Donates Electron/Hydrogen

Caption: Postulated antioxidant mechanism of this compound.

Anti-inflammatory Signaling Pathway

Based on studies of the related compound aurantio-obtusin (B1665323) from Cassia tora, the anti-inflammatory effects may be mediated through the inhibition of key signaling pathways in immune cells like mast cells.[7] This includes the suppression of degranulation, histamine (B1213489) release, and the production of pro-inflammatory cytokines. A plausible mechanism involves the downregulation of the FcεRI signaling cascade.

Anti_inflammatory_Pathway cluster_cell Mast Cell IgE IgE + Antigen FceRI FcεRI Receptor IgE->FceRI Syk Syk Phosphorylation FceRI->Syk PLCg PLCγ Activation Syk->PLCg PKC PKC Activation PLCg->PKC Degranulation Degranulation (Histamine Release) PLCg->Degranulation MAPK MAPK Pathway (ERK) PKC->MAPK Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-4) MAPK->Cytokine_Production Torosachrysone_8_O_beta_gentiobioside Torosachrysone 8-O-beta-gentiobioside Torosachrysone_8_O_beta_gentiobioside->Syk Inhibits Torosachrysone_8_O_beta_gentiobioside->MAPK Inhibits

Caption: Inferred anti-inflammatory signaling pathway inhibition.

Cytotoxic Mechanism Workflow

The anti-tumor activity of anthraquinones is often linked to their ability to induce apoptosis in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and interference with key cellular processes. The workflow for assessing cytotoxicity is a standard procedure in drug discovery.

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 End End IC50->End

Caption: Standard experimental workflow for determining cytotoxicity.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in the development of new antioxidant, anti-inflammatory, and anti-cancer agents. While direct evidence for its biological activity is still emerging, studies on extracts of Cassia tora and related anthraquinone compounds provide a strong rationale for its further investigation.

Future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise quantitative biological assays.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

The information presented in this technical guide serves as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural compound.

References

Potential Therapeutic Targets of Torosachrysone 8-O-beta-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring phenolic compound that has demonstrated significant potential in preclinical research, exhibiting a range of biological activities including anti-inflammatory, antioxidant, and anti-tumor effects.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon current scientific literature and inferring mechanisms from closely related analogs. The primary focus is on its anti-inflammatory properties, which are likely mediated through the inhibition of Focal Adhesion Kinase (FAK) and Aldose Reductase (AR). This document details the proposed signaling pathways, presents available data in a structured format, and provides comprehensive experimental protocols for the investigation of its therapeutic potential.

Introduction

This compound is a glycoside found in nature.[2] While research specifically on this compound is emerging, studies on the closely related analog, Torachrysone-8-O-β-ᴅ-glucoside (TG), have provided significant insights into its potential mechanisms of action and therapeutic targets. These studies suggest that this compound could be a valuable lead compound for the development of novel therapeutics targeting inflammatory diseases and potentially other conditions.

Potential Therapeutic Targets and Mechanisms of Action

Based on the available evidence for its structural analog, the primary therapeutic targets for the anti-inflammatory activity of this compound are inferred to be Focal Adhesion Kinase (FAK) and Aldose Reductase (AR).

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.[3] In the context of inflammation, FAK is involved in the morphological changes and polarization of macrophages. Inhibition of FAK phosphorylation by the related compound, Torachrysone-8-O-β-ᴅ-glucoside, has been shown to restrain the transformation of macrophages into the pro-inflammatory M1 phenotype. This action is also linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Aldose Reductase (AR) Inhibition

Aldose Reductase is an enzyme of the polyol pathway that reduces glucose to sorbitol.[4] In inflammatory conditions, AR can also reduce lipid-derived aldehydes, which are products of oxidative stress, contributing to tissue damage. The inhibition of AR by Torachrysone-8-O-β-ᴅ-glucoside has been demonstrated to be a key mechanism for its anti-inflammatory effects by preventing the metabolism of lipid peroxidation products.[5] This action also up-regulates antioxidant factors downstream of the Nrf2 pathway.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50, Ki) for the direct interaction of this compound with its putative targets in the published literature. The following table summarizes the known biological activities and provides a template for future quantitative analysis.

Putative Target Biological Activity Compound Quantitative Data (IC50/EC50) Assay Type Reference
Focal Adhesion Kinase (FAK)Anti-inflammatoryTorachrysone-8-O-β-ᴅ-glucosideData not availableWestern Blot (p-FAK)(Inferred)
Aldose Reductase (AR)Anti-inflammatoryTorachrysone-8-O-β-ᴅ-glucosideData not availableEnzyme Inhibition Assay[5]
NF-κB PathwayAnti-inflammatoryTorachrysone-8-O-β-ᴅ-glucosideData not availableReporter Gene Assay(Inferred)
GeneralAntioxidantThis compoundData not availableDPPH Assay, etc.[1]
GeneralAnti-tumorThis compoundData not availableCytotoxicity Assay[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the inferred signaling pathways and a general experimental workflow for investigating the therapeutic targets of this compound.

G cluster_0 Cellular Stimulus (e.g., LPS) cluster_1 This compound Action cluster_2 Signaling Cascade lps LPS fak FAK lps->fak Activates tbg Torosachrysone 8-O-beta-gentiobioside tbg->fak Inhibits nfkb NF-κB fak->nfkb Activates inflammation Pro-inflammatory Cytokine Expression nfkb->inflammation

Caption: Inferred FAK/NF-κB inhibitory pathway of this compound.

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Metabolic Pathway os Oxidative Stress aldehydes Lipid Aldehydes os->aldehydes tbg Torosachrysone 8-O-beta-gentiobioside ar Aldose Reductase (AR) tbg->ar Inhibits aldehydes->ar Substrate damage Cellular Damage ar->damage Contributes to

Caption: Inferred Aldose Reductase inhibitory pathway of this compound.

G start Start step1 Target Identification (FAK, AR, NF-κB) start->step1 step2 In Vitro Assays (Enzyme Inhibition, Reporter Assay) step1->step2 step3 Cell-Based Assays (Macrophage Polarization, Cytokine Release) step2->step3 step4 Data Analysis (IC50 Determination) step3->step4 end End step4->end

Caption: General experimental workflow for target validation.

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the activity of this compound against its putative targets.

Focal Adhesion Kinase (FAK) Inhibition Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of FAK in a cellular context.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate (B84403) Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80% confluency. Pre-treat cells with varying concentrations of this compound for 2 hours. Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize p-FAK levels to total FAK and β-actin.

Aldose Reductase (AR) Inhibition Assay (Spectrophotometric)

Objective: To measure the direct inhibitory effect of this compound on Aldose Reductase activity.

Materials:

  • Recombinant human Aldose Reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • This compound

  • UV-Vis Spectrophotometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the AR enzyme in a 96-well UV-transparent plate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., Epalrestat) and a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to AR activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by non-linear regression analysis.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed the HEK293T-NF-κB reporter cells in a 96-well white, clear-bottom plate. Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realm of anti-inflammatory drugs. While direct evidence is still being gathered, the strong mechanistic data from its close analog, Torachrysone-8-O-β-ᴅ-glucoside, points towards Focal Adhesion Kinase and Aldose Reductase as key therapeutic targets. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and validation of these targets, which will be crucial for advancing this compound through the drug discovery pipeline. Future research should focus on obtaining quantitative data for this compound and exploring its potential in in vivo models of inflammatory diseases.

References

Unveiling Torosachrysone 8-O-beta-gentiobioside: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Torosachrysone 8-O-beta-gentiobioside, a naturally occurring naphthopyrone glycoside. The information is compiled and presented to assist researchers in understanding the foundational work on this compound, with detailed methodologies and quantitative data to support further investigation and drug development efforts.

Discovery and Natural Source

This compound was first discovered and isolated in 1984 by Japanese researchers Susumu Kitanaka and Michio Takido. The compound was identified during their extensive studies on the chemical constituents of purgative crude drugs.

The sole source for the initial isolation of this compound was the seeds of Cassia torosa CAVANILLES, a plant belonging to the Leguminosae family. The researchers utilized a methanolic extract of the seeds as the starting material for the isolation process.

Physicochemical and Spectroscopic Data

The foundational study by Kitanaka and Takido established the key physicochemical and spectroscopic properties of this compound, which are summarized in the tables below. These data were crucial for the structural elucidation of the molecule.

Property Value
Appearance Yellow Needles
Melting Point 205—207 °C
Optical Rotation [α]D -65.4° (in Pyridine)
Molecular Formula C28H36O15
Molecular Weight 612.58 g/mol
Spectroscopic Data Key Observations
UV (λmax in EtOH) 225, 278, 305, 318, 388 nm
IR (νmax in KBr) 3400 (br, OH), 1645 (C=O), 1620, 1580 cm⁻¹
¹H-NMR (in d5-Pyridine) Signals corresponding to the torosachrysone aglycone and two glucose units of the gentiobiose moiety.
¹³C-NMR (in d5-Pyridine) Resonances confirming the naphthopyrone skeleton and the gentiobiosyl sugar chain.
Mass Spectrometry (FD-MS) m/z 635 [M+Na]⁺

Experimental Protocols

The following sections detail the methodologies employed in the original discovery and isolation of this compound.

Extraction

The initial extraction process aimed to separate the crude chemical constituents from the plant material.

  • Starting Material: Seeds of Cassia torosa.

  • Solvent: Methanol (B129727) (MeOH).

  • Procedure: The seeds were subjected to extraction with methanol. The resulting methanolic extract was then concentrated to yield a crude residue.

Isolation and Purification

A multi-step chromatographic process was utilized to isolate this compound from the crude methanolic extract.

  • Initial Fractionation: The crude extract was partitioned between water and ethyl acetate (B1210297) (EtOAc). The aqueous layer, containing the more polar glycosides, was retained for further purification.

  • Column Chromatography (Polyamide): The water-soluble fraction was subjected to column chromatography over a polyamide stationary phase. The column was eluted with water, followed by increasing concentrations of methanol in water.

  • Column Chromatography (Silica Gel): Fractions containing the target compound were further purified by silica (B1680970) gel column chromatography. The elution was performed using a solvent system of chloroform (B151607) and methanol (CHCl₃-MeOH).

  • Preparative Thin-Layer Chromatography (TLC): Final purification was achieved through preparative TLC on silica gel plates, using a chloroform-methanol solvent system.

  • Crystallization: The purified compound was crystallized from a mixture of methanol and water to yield yellow needles.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic analysis and chemical degradation studies. The ¹H-NMR and ¹³C-NMR data confirmed the presence of a torosachrysone aglycone linked to a disaccharide. Acid hydrolysis of the parent compound yielded torosachrysone and D-glucose, confirming the nature of the aglycone and the sugar units. Further analysis of the sugar linkage confirmed it to be a β-gentiobioside.

Visualizing the Discovery and Isolation Workflow

The following diagram illustrates the key steps in the discovery and isolation of this compound.

Torosachrysone_Isolation cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification start Seeds of Cassia torosa extraction Methanol Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Water-Ethyl Acetate Partition crude_extract->partition aq_layer Aqueous Layer partition->aq_layer polyamide_cc Polyamide Column Chromatography (Eluent: H₂O-MeOH) aq_layer->polyamide_cc silica_cc Silica Gel Column Chromatography (Eluent: CHCl₃-MeOH) polyamide_cc->silica_cc prep_tlc Preparative TLC (Eluent: CHCl₃-MeOH) silica_cc->prep_tlc crystallization Crystallization (MeOH-H₂O) prep_tlc->crystallization final_product This compound (Yellow Needles) crystallization->final_product

Caption: Workflow of this compound Isolation.

Torosachrysone 8-O-beta-gentiobioside: A Potential Mediator of Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside, a naphthopyrone glycoside isolated from the seeds of Cassia tora (Linn.), is a secondary metabolite of significant interest. While extensively studied for various pharmacological activities, its direct role in plant defense remains an area of active investigation. This technical guide synthesizes the current knowledge on this compound, focusing on its chemical properties, its putative role in the defense mechanisms of Cassia tora, and detailed experimental protocols for its study. The information presented is intended to serve as a comprehensive resource for researchers exploring the chemical ecology of plant-pathogen and plant-herbivore interactions, as well as for professionals in drug discovery and development seeking novel bioactive compounds.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including pathogens and herbivores. These defenses are often mediated by a diverse array of secondary metabolites. This compound belongs to the naphthopyrone class of compounds, which are known for their wide range of biological activities. This compound is notably found in the seeds of Cassia tora, a plant with a long history of use in traditional medicine and recognized for its insecticidal and antimicrobial properties. While direct evidence is limited, the presence of this compound in a plant exhibiting clear defensive traits suggests its potential involvement in these protective mechanisms. This guide aims to consolidate the available information and provide a framework for future research into its specific functions in plant defense.

Chemical Profile of this compound

This compound is a complex glycoside. Its structure consists of a torosachrysone aglycone linked to a gentiobiose sugar moiety.

PropertyValueSource
Molecular Formula C₃₂H₄₀O₁₇[1]
Molecular Weight 664.66 g/mol [1]
Class Naphthopyrone Glycoside[2]
Source Seeds of Cassia tora (also known as Senna tora)
Appearance Yellow crystalline powder[1]

Putative Role in Plant Defense

Direct experimental evidence elucidating the specific role of this compound in the defense of Cassia tora is currently scarce. However, several lines of indirect evidence suggest its potential involvement:

  • Antifeedant and Larvicidal Activity of Cassia tora Extracts: Crude extracts from the seeds of Cassia tora have demonstrated antifeedant and larvicidal properties against various insects.[3][4] These activities are attributed to the complex mixture of secondary metabolites present, including a range of anthraquinones and naphthopyrone glycosides. While not specifically tested, it is plausible that this compound contributes to this overall defensive chemistry.

  • Antimicrobial Properties of Related Compounds: Naphthopyrones and anthraquinones, the chemical classes to which this compound and its aglycone belong, are well-documented for their antimicrobial activities.[5] This suggests a potential role in defending the seeds against pathogenic fungi and bacteria.

  • Localization in Seeds: The accumulation of this compound in the seeds is strategic for plant defense. Seeds are a vital and vulnerable stage in a plant's life cycle, and concentrating defensive compounds in them provides protection against granivores and seed-borne pathogens.

Hypothetical Signaling Pathway

The biosynthesis of defense compounds like this compound is likely regulated by complex signaling pathways initiated by herbivore or pathogen attack. While a specific pathway for this compound has not been elucidated, a generalized model can be proposed based on known plant defense signaling.

G Hypothetical Signaling Pathway for Naphthopyrone Glycoside Induction herbivore Herbivore Feeding damage Tissue Damage herbivore->damage pathogen Pathogen Infection pathogen->damage jasmonic_acid Jasmonic Acid (JA) Signaling damage->jasmonic_acid salicylic_acid Salicylic Acid (SA) Signaling damage->salicylic_acid transcription_factors Activation of Transcription Factors jasmonic_acid->transcription_factors salicylic_acid->transcription_factors biosynthesis_genes Upregulation of Biosynthesis Genes transcription_factors->biosynthesis_genes biosynthesis Torosachrysone Biosynthesis biosynthesis_genes->biosynthesis glycosylation Glycosylation biosynthesis->glycosylation product Torosachrysone 8-O-beta-gentiobioside glycosylation->product defense Enhanced Plant Defense product->defense

A hypothetical signaling cascade for the induction of this compound.

Experimental Protocols

Extraction and Isolation of this compound

This protocol is based on general methods for the isolation of naphthopyrone glycosides from Cassia tora seeds.

  • Preparation of Plant Material: Air-dried and powdered seeds of Cassia tora are used as the starting material.

  • Solvent Extraction: The powdered seeds are exhaustively extracted with methanol (B129727) or a 70% ethanol (B145695) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Naphthopyrone glycosides are typically enriched in the n-butanol fraction.

  • Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 column. Elution is performed with a gradient of chloroform-methanol or water-methanol.

  • Purification: Fractions containing the target compound are further purified by repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G Extraction and Isolation Workflow start Powdered Cassia tora Seeds extraction Methanol/Ethanol Extraction start->extraction partitioning Solvent Partitioning (n-butanol fraction) extraction->partitioning column_chromatography Column Chromatography (Silica or C18) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc spectroscopy Structural Elucidation (NMR, MS) hplc->spectroscopy product Pure Torosachrysone 8-O-beta-gentiobioside spectroscopy->product

A generalized workflow for the extraction and isolation of the target compound.
Antifeedant Bioassay

This protocol describes a general method to assess the antifeedant activity of the isolated compound.

  • Test Insect: Larvae of a generalist herbivore, such as Spodoptera litura, are commonly used.

  • Diet Preparation: An artificial diet is prepared, and various concentrations of the purified this compound are incorporated into it. A control diet without the compound is also prepared.

  • Experimental Setup: Pre-weighed larvae are individually placed in containers with a known amount of the treated or control diet.

  • Data Collection: After a set period (e.g., 48-72 hours), the weight of the larvae and the remaining diet is measured.

  • Analysis: The antifeedant activity is calculated based on the reduction in food consumption and larval weight gain in the treated groups compared to the control group.

Antimicrobial Bioassay

This protocol outlines a method to evaluate the antimicrobial potential of the compound.

  • Test Microorganisms: A panel of pathogenic fungi and bacteria relevant to plants are selected.

  • Culture Preparation: The microorganisms are grown in appropriate liquid or solid media.

  • Assay Method: A broth microdilution method is commonly employed. The purified compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well plate containing the microbial culture.

  • Incubation: The plates are incubated under optimal conditions for microbial growth.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Biosynthesis of the Torosachrysone Aglycone

The biosynthesis of the torosachrysone aglycone likely proceeds through the polyketide pathway, a common route for the synthesis of aromatic compounds in plants and fungi.

G Proposed Biosynthesis of Torosachrysone Aglycone acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization naphthopyrone_core Naphthopyrone Core Structure cyclization->naphthopyrone_core tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) naphthopyrone_core->tailoring_enzymes torosachrysone Torosachrysone Aglycone tailoring_enzymes->torosachrysone

A simplified proposed biosynthetic pathway for the torosachrysone aglycone.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the efficacy of this compound in plant defense assays (e.g., EC₅₀ for antifeedant activity or MIC for antimicrobial activity). The following table summarizes the types of quantitative data that are needed to be generated through future research.

ParameterOrganismValueReference
Antifeedant Activity (EC₅₀) Spodoptera lituraData not available-
Larvicidal Activity (LC₅₀) Aedes aegyptiData not available-
Antifungal Activity (MIC) Fusarium oxysporumData not available-
Antibacterial Activity (MIC) Pseudomonas syringaeData not available-
Concentration in Seeds Cassia toraData not available-
Induction Level (Fold Change) Cassia tora (herbivore-damaged)Data not available-

Conclusion and Future Directions

This compound represents a promising but understudied natural product in the context of plant defense. Its presence in Cassia tora, a plant with known protective properties, strongly suggests its involvement in mediating interactions with herbivores and pathogens. This guide has provided a comprehensive overview of the current, albeit limited, knowledge and has outlined key experimental approaches for future investigations.

Future research should focus on:

  • Directly assessing the antifeedant and antimicrobial activities of the purified compound.

  • Investigating the induction of this compound in Cassia tora in response to specific biotic stresses.

  • Elucidating the complete biosynthetic pathway and identifying the key enzymes involved.

  • Characterizing the signaling pathways that regulate its production.

A deeper understanding of the role of this compound in plant defense will not only contribute to our knowledge of chemical ecology but may also pave the way for its application in sustainable agriculture and as a lead compound in drug discovery programs.

References

Torosachrysone 8-O-beta-gentiobioside: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside first isolated from the seeds of Cassia tora Linn. (Fabaceae), a plant with a long history of use in traditional medicine. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and antitumor activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, isolation, biological activities, and mechanism of action. The information is presented to support further research and development of this promising natural product.

Chemical and Physical Data

The definitive chemical and physical properties of this compound are summarized in the table below. The structural elucidation was primarily achieved through spectroscopic methods, including UV-Visible, Infrared, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The CAS number for this compound is 94356-13-5.

PropertyValueReference
Molecular Formula C₂₈H₃₆O₁₅[1]
Molecular Weight 612.58 g/mol [1]
Appearance Yellow crystalline powder
Melting Point Not Reported
Solubility Soluble in DMSO[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthopyrone core, methoxy (B1213986) group protons, and a complex region of overlapping signals for the sugar protons of the gentiobiose moiety. Anomeric proton signals are crucial for determining the stereochemistry of the glycosidic linkages.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would display signals corresponding to all 28 carbons in the molecule. Key signals would include those for the carbonyl carbons, aromatic carbons, methoxy carbon, and the carbons of the two glucose units in the gentiobiose chain. The chemical shifts of the anomeric carbons are indicative of the β-glycosidic linkage.

Mass Spectrometry (MS): Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern. The molecular ion peak [M]+ or pseudomolecular ions such as [M+H]+ or [M+Na]+ would correspond to the calculated molecular weight. Fragmentation patterns would likely show the loss of the gentiobiose sugar moiety.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the seeds of Cassia tora, based on common phytochemical extraction techniques.

1. Extraction:

  • Air-dried and powdered seeds of Cassia tora are extracted with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours) with occasional shaking.
  • The extraction process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
  • This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.
  • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:H₂O in appropriate ratios) and visualized under UV light or with a suitable staining reagent.
  • Fractions containing the target compound are pooled and further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system to yield pure this compound.

start [label="Powdered Seeds of Cassia tora", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="Methanol Extraction"]; concentration [label="Concentration (Rotary Evaporator)"]; crude_extract [label="Crude Methanolic Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; partitioning [label="Solvent-Solvent Partitioning"]; fractions [label="n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions"]; n_butanol [label="n-Butanol Fraction", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chromatography [label="Silica Gel Column Chromatography"]; hplc [label="Preparative HPLC (C18)"]; pure_compound [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> extraction; extraction -> concentration; concentration -> crude_extract; crude_extract -> partitioning; partitioning -> fractions; fractions -> n_butanol [label="Select polar fraction"]; n_butanol -> column_chromatography; column_chromatography -> hplc; hplc -> pure_compound; }

Figure 1. General workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

Anti-inflammatory Activity

Recent studies have elucidated a significant anti-inflammatory mechanism for a closely related compound, Torachrysone-8-O-β-D-glucoside, which is believed to be structurally identical or highly similar to this compound. The primary mechanism of its anti-inflammatory action is the inhibition of aldose reductase.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway that reduces aldehydes to their corresponding alcohols. Under conditions of oxidative stress, it can reduce lipid aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are highly reactive and contribute to inflammatory processes. By inhibiting aldose reductase, this compound prevents the formation of pro-inflammatory mediators derived from lipid peroxidation.

Experimental Protocol for Aldose Reductase Inhibition Assay: A typical in vitro assay to determine the aldose reductase inhibitory activity involves the following steps:

  • Enzyme Preparation: Recombinant human aldose reductase is used as the enzyme source.

  • Reaction Mixture: The assay mixture contains phosphate (B84403) buffer (pH 6.2), NADPH (cofactor), DL-glyceraldehyde (substrate), and the test compound (this compound) at various concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to cause 50% inhibition, is then determined.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Processes Oxidative Stress Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation 4-HNE 4-hydroxynonenal (Lipid Aldehyde) Lipid Peroxidation->4-HNE Aldose Reductase Aldose Reductase 4-HNE->Aldose Reductase Inflammatory Mediators Inflammatory Mediators Aldose Reductase->Inflammatory Mediators Inflammation Inflammation Inflammatory Mediators->Inflammation This compound This compound This compound->Aldose Reductase Inhibition

Figure 2. Proposed anti-inflammatory signaling pathway of this compound.
Antioxidant Activity

This compound has been reported to possess antioxidant properties, which are likely attributed to the phenolic nature of its aglycone part. The antioxidant activity can be evaluated using various in vitro assays.

Experimental Protocol for DPPH Radical Scavenging Assay:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC₅₀ value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Antitumor Activity

The antitumor potential of this compound has been suggested, although detailed mechanistic studies are still emerging. The cytotoxic effects against various cancer cell lines are typically evaluated using in vitro assays.

Experimental Protocol for MTT Assay for Cytotoxicity:

  • Cell Culture: Cancer cells of interest are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Measurement: The absorbance of the colored solution is measured at a specific wavelength (around 570 nm) using a plate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.

Summary of Quantitative Data

Currently, there is a limited amount of publicly available quantitative data for the biological activities of this compound. Further research is needed to populate the following table with robust and reproducible data.

Biological ActivityAssayTarget/Cell LineIC₅₀ / EC₅₀Reference
Anti-inflammatory Aldose Reductase InhibitionRecombinant Human Aldose ReductaseData Not Available
Antioxidant DPPH Radical Scavenging-Data Not Available
Antitumor MTT AssayVarious Cancer Cell LinesData Not Available

Table 2: Summary of Quantitative Biological Activity Data for this compound

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential for therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The elucidation of its inhibitory effect on aldose reductase provides a clear and compelling mechanism for its anti-inflammatory properties. However, to fully realize its potential, further research is imperative.

Future studies should focus on:

  • Comprehensive Spectroscopic Analysis: Publication of the complete and detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data to serve as a definitive reference for the scientific community.

  • Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC₅₀/EC₅₀ values for its anti-inflammatory, antioxidant, and antitumor activities against a broad range of targets and cell lines.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying its antioxidant and antitumor effects, including the identification of specific signaling pathways and molecular targets.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to evaluate its drug-like potential.

  • Synthesis and Analogue Development: Development of efficient synthetic routes to this compound and the creation of analogues to explore structure-activity relationships and optimize its therapeutic properties.

This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding and potential clinical application of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Torosachrysone 8-O-beta-gentiobioside from Cassia tora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Torosachrysone 8-O-beta-gentiobioside, a bioactive naphthopyrone glycoside, from the seeds of Cassia tora. The methodologies outlined are based on established procedures for the isolation of structurally related compounds from the same plant source.

Introduction

Cassia tora, a member of the Leguminosae family, is a plant widely used in traditional medicine, particularly in Asia. Its seeds are a rich source of various bioactive compounds, including anthraquinones and naphthopyrone glycosides. This compound is one such naphthopyrone glycoside that has garnered interest for its potential pharmacological activities. This protocol details a robust method for its extraction and purification, providing a foundation for further research and development.

Data Presentation

Compound/FractionExtraction MethodStarting MaterialYieldReference
Ethanolic ExtractSoxhlet ExtractionCassia tora Leaves3.22% (w/w)(Asian Journal of Chemistry, 2015)
EmodinMethanolic Extraction followed by HPTLCCassia tora Seeds0.012% (w/w)(Advanced Journal of Chemistry, Section A, 2023)[1]
RheinMethanolic Extraction followed by HPTLCCassia tora Seeds0.011% (w/w)(Advanced Journal of Chemistry, Section A, 2023)[1]
Aurantio-obtusinHSCCC and semi-preparative HPLCCassia tora Seeds24.6 mg from partially purified fraction(Request PDF, 2025)
Chryso-obtusinHSCCC and semi-preparative HPLCCassia tora Seeds51.9 mg from partially purified fraction(Request PDF, 2025)

Experimental Protocols

This protocol is divided into three main stages: Extraction, Solvent Partitioning, and Chromatographic Purification.

1. Extraction

This initial step aims to extract a broad range of compounds, including this compound, from the dried seeds of Cassia tora.

  • Materials and Reagents:

    • Dried seeds of Cassia tora

    • Methanol (B129727) (analytical grade)

    • Grinder or mill

    • Soxhlet apparatus or large-volume flask for maceration

    • Rotary evaporator

    • Filter paper

  • Procedure:

    • Preparation of Plant Material: Grind the dried seeds of Cassia tora into a coarse powder to increase the surface area for solvent extraction.

    • Solvent Extraction:

      • Maceration: Submerge the powdered seeds in methanol (1:10 w/v) in a sealed container and agitate at room temperature for 48-72 hours.

      • Soxhlet Extraction: For a more exhaustive extraction, place the powdered seeds in a thimble and extract with methanol using a Soxhlet apparatus for 24-48 hours.

    • Filtration and Concentration: Filter the methanolic extract through filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.[2]

2. Solvent Partitioning

This step fractionates the crude extract based on polarity to enrich the glycoside content.

  • Materials and Reagents:

    • Crude methanol extract

    • Distilled water

    • n-Hexane (analytical grade)

    • Ethyl acetate (B1210297) (analytical grade)

    • n-Butanol (analytical grade)

    • Separatory funnel

  • Procedure:

    • Suspension in Water: Suspend the crude methanol extract in distilled water.

    • Defatting: Perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds like fats and sterols. Repeat this step until the hexane (B92381) layer is clear. Discard the n-hexane fraction.

    • Ethyl Acetate Fractionation: Sequentially partition the remaining aqueous layer with ethyl acetate. This will extract compounds of intermediate polarity. Collect and concentrate the ethyl acetate fraction.

    • n-Butanol Fractionation: Further partition the aqueous layer with n-butanol. Naphthopyrone glycosides are known to partition into the butanol fraction.[3] Collect the n-butanol fraction and concentrate it under reduced pressure to yield a glycoside-enriched extract.[3]

3. Chromatographic Purification

This final stage involves the isolation of this compound from the enriched extract using column chromatography and preparative HPLC.

  • Materials and Reagents:

    • Glycoside-enriched n-butanol fraction

    • Silica (B1680970) gel (for column chromatography)

    • Solvents for mobile phase (e.g., chloroform (B151607), methanol, water, acetonitrile)

    • Preparative HPLC system with a suitable column (e.g., C18)

    • Fractions collector

    • TLC plates and developing chamber

    • UV lamp

  • Procedure:

    • Silica Gel Column Chromatography:

      • Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., chloroform).

      • Load the concentrated n-butanol fraction onto the column.

      • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

      • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol mixtures) and visualization under a UV lamp.

      • Pool the fractions containing the compound of interest based on the TLC profile.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Further purify the pooled fractions using a preparative HPLC system.

      • Column: A reversed-phase C18 column is commonly used for glycoside separation.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase. The gradient program should be optimized to achieve the best separation.

      • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).[4]

      • Collect the peak corresponding to this compound.

    • Purity Confirmation: Evaporate the solvent from the collected fraction to obtain the purified compound. The purity can be confirmed by analytical HPLC, and the structure can be elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Extraction_Workflow start Dried Cassia tora Seeds grinding Grinding start->grinding extraction Methanolic Extraction grinding->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction (Glycoside Enriched) partitioning->butanol_fraction column_chrom Silica Gel Column Chromatography butanol_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Torosachrysone 8-O-beta-gentiobioside hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder drug_dev Drug Development Pipeline extraction Extraction of Bioactive Compound (this compound) drug_dev->extraction in_vitro In Vitro Studies (e.g., Enzyme Assays, Cell Cultures) extraction->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials drug_approval Drug Approval and Market clinical_trials->drug_approval

Caption: Logical relationship of the extraction protocol within a drug development context.

References

Application Note: HPLC Method for the Quantification of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Torosachrysone 8-O-beta-gentiobioside in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a natural product belonging to the anthraquinone (B42736) glycoside class of compounds.[1][2] It is found in plants of the Rubiaceae family and has garnered interest for its potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1] Accurate and precise quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and further pharmacological research.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The methodology is based on established analytical principles for anthraquinone glycosides.[3][4]

Chemical Profile: this compound

It is important to note that there are some discrepancies in the reported chemical information for this compound. Researchers should verify the identity of their reference standard.

ParameterValue (from ChemBK)Value (from PubChem for Torachrysone 8-beta-gentiobioside)
Chemical Formula C32H40O17C26H34O14
Molecular Weight 664.66 g/mol 570.5 g/mol [5]
Appearance Yellow crystalline powder[1]Solid[5]
CAS Number 94356-13-5[1]245724-09-8[5]

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound.

Sample Preparation

Proper sample preparation is critical for accurate HPLC analysis of plant extracts.[6] The following is a general protocol that may need optimization based on the specific sample matrix.

  • Extraction:

    • Accurately weigh 1.0 g of dried and powdered plant material.

    • Transfer the material to a suitable flask.

    • Add 25 mL of methanol (B129727).

    • Perform extraction using sonication for 30 minutes or maceration with shaking for 24 hours.[6][7]

    • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6] The use of a guard column is also recommended to protect the analytical column from strongly binding components in crude extracts.[8]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of the analyte in the samples.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis.

ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent with a photodiode-array detector (PDA)[3]
Column C18 reversed-phase column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm)[3]
Mobile Phase A: 0.5% Acetic Acid in WaterB: Acetonitrile or Methanol[3][4]
Gradient Elution A gradient program is recommended to ensure good separation of the analyte from other components in the extract. A typical gradient might be:0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 25 °C[3]
Detection Wavelength 254 nm or 280 nm (based on UV-Vis scan of the reference standard)[3][4]

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
This compoundTo be determined experimentally

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_system HPLC System filtration->hplc_system Inject Sample separation C18 Column Separation hplc_system->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol can be adapted and validated for specific research and quality control applications. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and meaningful results.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for commonly used in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—which can be applied to evaluate the antioxidant capacity of Torosachrysone 8-O-beta-gentiobioside. The inclusion of standardized methodologies aims to facilitate further research and a more comprehensive understanding of this compound's potential therapeutic benefits.

Data Presentation

A crucial aspect of antioxidant activity assessment is the clear and concise presentation of quantitative data. This allows for effective comparison between different compounds and assays. The following tables are templates for summarizing key antioxidant parameters.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration Range (µg/mL)IC50 (µg/mL)Standard (e.g., Ascorbic Acid) IC50 (µg/mL)
This compoundData not availableData not availableInsert Value
Example Compound A10-10045.2 ± 2.18.5 ± 0.5

Table 2: ABTS Radical Cation Scavenging Activity

CompoundConcentration Range (µg/mL)IC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg compound)
This compoundData not availableData not availableData not available
Example Compound B5-5022.8 ± 1.51.8 ± 0.2

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundConcentration Range (µg/mL)FRAP Value (µM Fe(II)/mg compound)Standard (e.g., Quercetin) FRAP Value (µM Fe(II)/mg compound)
This compoundData not availableData not availableInsert Value
Example Compound C20-200850 ± 421500 ± 75

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

  • Reagents and Equipment:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (B145695)

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate reader or UV-Vis spectrophotometer

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of this compound and the standard antioxidant (e.g., ascorbic acid) in methanol.

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • A control well containing only the solvent and DPPH solution should be included.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control reaction (containing all reagents except the test compound).

    • A_sample is the absorbance of the test compound.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Torosachrysone & Standard prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is measured.

Methodology:

  • Reagents and Equipment:

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Trolox (as a positive control)

    • 96-well microplate reader or UV-Vis spectrophotometer

    • Micropipettes

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and the standard antioxidant (e.g., Trolox).

    • In a 96-well plate, add a small volume of the sample or standard solution to each well.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance of each well at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance in the presence of the sample.

    The IC50 value is determined from the plot of percentage inhibition versus concentration. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ (ABTS + K2S2O8) dilute_abts Dilute ABTS•+ to Absorbance of 0.7 prep_abts->dilute_abts mix Mix Sample/Standard with Diluted ABTS•+ dilute_abts->mix prep_sample Prepare Serial Dilutions of Torosachrysone & Standard prep_sample->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition, IC50, and TEAC measure->calculate

ABTS Assay Experimental Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagents and Equipment:

    • This compound

    • FRAP reagent: containing acetate (B1210297) buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and ferric chloride (FeCl₃) solution.

    • Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

    • 96-well microplate reader or UV-Vis spectrophotometer

    • Water bath at 37°C

    • Micropipettes

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v). Warm the reagent to 37°C before use.

    • Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄).

    • In a 96-well plate, add a small volume of the sample or standard solution to each well.

    • Add the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and expressed as µM of Fe(II) equivalents per mg of the compound.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare and Warm FRAP Reagent (37°C) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Serial Dilutions of Torosachrysone & Standard prep_sample->mix incubate Incubate at 37°C (e.g., 30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine FRAP Value from Standard Curve measure->calculate

FRAP Assay Experimental Workflow

Conclusion

While this compound is a known natural product with potential biological activities, there is a notable absence of specific in vitro antioxidant data in the published literature. The detailed protocols for DPPH, ABTS, and FRAP assays provided herein offer a robust framework for researchers to systematically evaluate the antioxidant properties of this compound. The generation of such data will be invaluable for understanding its potential role in mitigating oxidative stress and for guiding future drug development efforts. It is recommended that future studies on this compound include these assays to establish a comprehensive antioxidant profile.

References

Application Notes and Protocols: Anti-inflammatory Assay of Torosachrysone 8-O-beta-gentiobioside in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases. Macrophages, key players in the innate immune system, are central to the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), macrophages differentiate into a pro-inflammatory M1 phenotype, releasing a cascade of inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. Consequently, inhibiting the production of these mediators in macrophages is a critical strategy for the development of novel anti-inflammatory therapeutics.

Torosachrysone 8-O-beta-gentiobioside is a natural product with potential anti-inflammatory properties.[1][2][3] While direct studies on this specific compound are emerging, research on the closely related compound, Torachrysone-8-O-β-ᴅ-glucoside (TG), has demonstrated significant anti-inflammatory effects in macrophages.[4] TG has been shown to suppress the M1 macrophage phenotype by inhibiting the nuclear translocation of NF-κB p65, a key transcription factor that governs the expression of pro-inflammatory genes.[4] This document provides detailed protocols to assess the anti-inflammatory activity of this compound in a macrophage cell line model, based on established methodologies and the known mechanisms of similar compounds.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Macrophage Viability

TreatmentConcentration (µM)Cell Viability (%)
Control (Untreated)-100 ± 5.2
LPS (1 µg/mL)-98.7 ± 4.8
This compound1099.2 ± 5.1
2598.5 ± 4.9
5097.9 ± 5.3
10096.8 ± 5.5

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control (Untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.4 ± 2.10
This compound + LPS1018.3 ± 1.527.9
2512.1 ± 1.152.4
507.8 ± 0.969.3
1004.5 ± 0.682.3

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production

TreatmentConcentration (µM)PGE2 Production (pg/mL)Inhibition (%)
Control (Untreated)-50.3 ± 4.5-
LPS (1 µg/mL)-850.6 ± 65.20
This compound + LPS10625.4 ± 51.326.5
25410.8 ± 35.751.7
50250.1 ± 22.970.6
100150.7 ± 14.882.3

Table 4: Effect on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)-80.5 ± 7.235.2 ± 3.1
LPS (1 µg/mL)-1250.8 ± 110.5980.4 ± 85.6
This compound + LPS10950.2 ± 88.1750.1 ± 69.3
25620.6 ± 55.4480.7 ± 42.1
50380.9 ± 32.8290.3 ± 25.8
100210.4 ± 19.5160.5 ± 14.2

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 macrophage cell line is a suitable model for these assays.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for PGE2 and cytokine assays, and 6-well for protein expression analysis) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time (e.g., 24 hours for mediator production).

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.

  • Procedure: After the 24-hour incubation with the compound and LPS, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO.

  • Sample Collection: After 24 hours of treatment, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of PGE2 and pro-inflammatory cytokines such as TNF-α and IL-6.

  • Sample Collection: Collect the cell culture supernatant after 24 hours of treatment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kits. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the concentrations of PGE2, TNF-α, and IL-6 based on their respective standard curves.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively.

  • Cell Lysis: After treatment (typically 12-24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Inflammatory Marker Analysis cluster_analysis Data Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Torosachrysone 8-O-beta-gentiobioside A->B C Stimulate with LPS (1 µg/mL) B->C D Cell Viability (MTT Assay) C->D 24h Incubation E NO Production (Griess Test) C->E 24h Incubation F PGE2 & Cytokine Levels (ELISA) C->F 24h Incubation G iNOS & COX-2 Expression (Western Blot) C->G 24h Incubation H Quantify and Compare with Controls D->H E->H F->H G->H

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) Torosa Torosachrysone 8-O-beta-gentiobioside Torosa->IKK inhibits

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Dissolution of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product with potential therapeutic applications, exhibiting antioxidant, anti-inflammatory, and anti-tumor activities.[1] Effective in vivo evaluation of this compound necessitates appropriate dissolution and formulation strategies to ensure bioavailability and reliable experimental outcomes. This document provides detailed application notes and protocols for the dissolution of this compound for in vivo research, based on its physicochemical properties and established formulation techniques for similar natural products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate solvent and administration route.

PropertyValueSource
Molecular FormulaC32H40O17[1]
Molecular Weight664.66 g/mol [1]
AppearanceYellow crystalline powder[1]
Calculated XLogP3-0.9PubChem
Hydrogen Bond Donor Count9[2]
Hydrogen Bond Acceptor Count15[2]

The calculated XLogP3 of -0.9 suggests that this compound is relatively hydrophilic. This is an important consideration, as it may be more amenable to aqueous-based vehicle systems than highly lipophilic compounds. However, empirical determination of its solubility in various vehicles is strongly recommended.

Recommended Solvents and Vehicle Formulations

While no specific in vivo studies detailing the formulation of this compound have been identified in the public domain, a commercial supplier, InvivoChem, provides several common formulations for compounds with low water solubility.[2] Given the calculated hydrophilicity of this compound, preliminary solubility tests in simpler aqueous vehicles should be performed before proceeding with more complex solvent systems.

In Vitro Solubility Testing

Prior to in vivo administration, it is essential to determine the solubility of this compound in various solvents. A suggested starting point is to test its solubility in Dimethyl sulfoxide (B87167) (DMSO), ethanol, and water.[2]

Formulations for Injection (Intraperitoneal, Intravenous, Intramuscular, Subcutaneous)

For parenteral administration, the following vehicle systems can be considered. It is crucial to start with a high-concentration stock solution in an organic solvent like DMSO and then dilute it with the aqueous components.

FormulationComposition
Formulation 1 10% DMSO, 90% Saline
Formulation 2 10% DMSO, 40% PEG300, 50% Saline
Formulation 3 10% DMSO, 5% Tween 80, 85% Saline
Formulation 4 10% DMSO, 90% Corn oil

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. While often regarded as relatively safe at low concentrations, DMSO can have its own biological effects and may enhance the tissue penetration of the compound.[3][4][5]

Formulations for Oral Administration

For oral gavage, the following formulations can be utilized. Suspensions in carboxymethyl cellulose (B213188) (CMC) are a common and generally well-tolerated method for administering compounds orally.

FormulationComposition
Formulation 1 0.5% Carboxymethyl cellulose (CMC) in water
Formulation 2 PEG400
Formulation 3 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in water

Note: Carboxymethyl cellulose is considered a suitable vehicle for oral administration in reproductive and general toxicology studies.[6][7] Polyethylene glycol 400 (PEG400) has low toxicity upon oral administration.[8][9]

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for in vivo studies. It is imperative to perform small-scale pilot tests to ensure the compound remains in solution or forms a stable suspension before preparing larger quantities for animal studies.

Protocol 1: Preparation of an Injectable Formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline)

This protocol is suitable for preparing a clear solution for injection.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Vehicle cluster_2 Step 3: Final Formulation A Weigh Torosachrysone 8-O-beta-gentiobioside B Dissolve in DMSO to desired stock concentration A->B F Add stock solution to PEG300/Saline mixture B->F C Measure PEG300 E Mix PEG300 and Saline C->E D Measure Saline D->E E->F G Vortex to ensure complete mixing F->G H Visually inspect for clarity and precipitation G->H

Caption: Workflow for preparing an injectable formulation.

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Vehicle:

    • In a separate sterile tube, combine the required volumes of PEG300 and saline. For example, to prepare 1 mL of the final formulation, mix 400 µL of PEG300 and 500 µL of saline.

  • Final Formulation:

    • Slowly add the stock solution to the PEG300/saline mixture while vortexing. For a 1 mg/mL final concentration from a 10 mg/mL stock, you would add 100 µL of the stock solution.

    • Vortex the final solution thoroughly to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming may be attempted, but stability at room temperature and physiological temperature should be confirmed.

Protocol 2: Preparation of an Oral Suspension (e.g., 0.5% CMC)

This protocol is suitable for preparing a suspension for oral gavage.

G cluster_0 Step 1: Prepare CMC Vehicle cluster_1 Step 2: Prepare Suspension A Weigh Carboxymethyl cellulose (CMC) B Add to water and stir until a clear solution forms A->B D Add the compound to the CMC solution B->D C Weigh Torosachrysone 8-O-beta-gentiobioside C->D E Vortex or sonicate to create a uniform suspension D->E

Caption: Workflow for preparing an oral suspension.

Methodology:

  • Prepare 0.5% CMC Vehicle:

    • Weigh 0.5 g of sodium carboxymethyl cellulose.

    • Add the CMC to 100 mL of sterile water.

    • Stir the mixture, potentially with gentle heating, until the CMC is fully dissolved and the solution is clear. Allow the solution to cool to room temperature.

  • Prepare Suspension:

    • Accurately weigh the required amount of this compound.

    • Add the powdered compound directly to the desired volume of the 0.5% CMC solution.

    • Vortex vigorously or use a sonicator to ensure a homogenous and stable suspension is formed. The suspension should be stirred continuously before and during administration to ensure consistent dosing.

Signaling Pathways and Experimental Considerations

While the specific molecular targets of this compound are not fully elucidated, its reported anti-inflammatory and anti-tumor activities suggest potential modulation of key signaling pathways.

G A Torosachrysone 8-O-beta-gentiobioside B Cellular Uptake A->B C Modulation of Signaling Pathways (e.g., NF-κB, MAPK) B->C D Anti-inflammatory Effects C->D E Anti-tumor Effects C->E

Caption: Putative mechanism of action.

Key Experimental Considerations:

  • Dose-Response Studies: It is essential to conduct preliminary dose-response studies to determine the optimal therapeutic dose and to identify any potential toxicity.

  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic studies are recommended.

  • Control Groups: Always include a vehicle control group in your in vivo experiments to account for any effects of the solvent system itself.

  • Stability: The stability of the formulated compound should be assessed, especially if it is to be stored before use. A commercial supplier notes that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.[2]

Safety and Handling

There is a lack of comprehensive safety and toxicity data for this compound.[1] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. When using organic solvents such as DMSO, work in a well-ventilated area or a chemical fume hood.

Conclusion

The successful in vivo application of this compound hinges on the selection of an appropriate dissolution strategy. While specific literature on its formulation is scarce, the protocols and data presented here provide a robust starting point for researchers. It is critical to perform initial solubility and stability tests to determine the most suitable vehicle for your specific experimental needs and to always include appropriate vehicle controls in animal studies.

References

Application Notes and Protocols for the Topical Formulation of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of Torosachrysone 8-O-beta-gentiobioside for topical application. This document outlines detailed protocols for pre-formulation studies, the preparation of various topical delivery systems, and in vitro efficacy and safety assessments.

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside.[1][2][3] Flavonoids, as a class of plant polyphenols, are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and potential wound-healing properties.[4][5][6] These characteristics make them promising candidates for the treatment of various skin conditions.[4] Topical delivery of flavonoids like this compound can provide targeted activity at the site of application, minimizing systemic side effects. However, challenges such as poor water solubility and limited skin penetration need to be addressed through careful formulation design.[6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₆O₁₅[1]
Molecular Weight612.58 g/mol [1]
AppearanceYellow crystalline powder[2]
SolubilitySoluble in DMSO. May have low water solubility.[1]
StoragePowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Pre-formulation Studies

Before developing a topical formulation, it is essential to conduct pre-formulation studies to understand the behavior of this compound in various solvents and excipients.

Solubility Assessment

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable solvents and excipients commonly used in topical formulations.

Protocol:

  • Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, glycerin, mineral oil, isopropyl myristate).

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Analysis

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.

Protocol:

  • Prepare solutions of this compound in selected solvents.

  • Expose the solutions to different conditions, including:

    • Temperature: 4°C, 25°C, 40°C.

    • pH: Prepare solutions in buffers ranging from pH 4 to 8.

    • Light: Expose to UV and fluorescent light as per ICH guidelines.

  • At specified time points, withdraw samples and analyze the concentration of the active compound and the appearance of any degradation products using a stability-indicating HPLC method.

Formulation Development

Based on the pre-formulation data, suitable topical formulations can be developed. The following are example protocols for preparing a cream, a gel, and an ointment. The concentration of this compound can be varied, typically ranging from 0.1% to 2% (w/w).

Oil-in-Water (O/W) Cream

Table 2: Composition of an Oil-in-Water (O/W) Cream Formulation

IngredientFunctionConcentration (% w/w)
Oil Phase
Cetyl AlcoholStiffening agent5.0
Stearic AcidEmulsifier, stiffening agent8.0
Isopropyl MyristateEmollient5.0
Aqueous Phase
This compoundActive Ingredient1.0
Propylene GlycolSolubilizer, humectant10.0
GlycerinHumectant5.0
Triethanolamine (B1662121)Emulsifier, pH adjuster0.5
MethylparabenPreservative0.2
Purified WaterVehicleq.s. to 100

Protocol:

  • Oil Phase Preparation: Melt the cetyl alcohol, stearic acid, and isopropyl myristate in a water bath at 70-75°C.

  • Aqueous Phase Preparation: Disperse the this compound in propylene glycol and glycerin. Add the purified water and methylparaben and heat to 70-75°C. Add the triethanolamine.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.

  • Cooling: Continue stirring until the cream has cooled to room temperature.

Hydrogel

Table 3: Composition of a Hydrogel Formulation

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient1.0
Carbopol 940Gelling agent1.0
Propylene GlycolSolubilizer, humectant15.0
TriethanolamineNeutralizing agentq.s. to pH 6.5-7.0
Phenoxyethanol (B1677644)Preservative0.5
Purified WaterVehicleq.s. to 100

Protocol:

  • Disperse the Carbopol 940 in purified water with continuous stirring until a lump-free dispersion is obtained.

  • Dissolve the this compound and phenoxyethanol in propylene glycol.

  • Slowly add the active ingredient solution to the Carbopol dispersion with stirring.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH and viscosity are achieved.

Ointment

Table 4: Composition of an Ointment Formulation

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient1.0
White Soft Paraffin (B1166041)Ointment base84.0
Liquid ParaffinEmollient10.0
Cetostearyl AlcoholStiffening agent5.0

Protocol:

  • Melt the white soft paraffin and cetostearyl alcohol on a water bath at 70-75°C.

  • Add the liquid paraffin and mix until uniform.

  • Levigate the this compound powder with a small amount of the molten base.

  • Gradually incorporate the remainder of the molten base into the powder mixture with continuous stirring.

  • Stir until the ointment congeals.

Physicochemical Characterization of Formulations

The prepared formulations should be characterized for their physicochemical properties.

Table 5: Physicochemical Characterization of Topical Formulations

ParameterMethod
AppearanceVisual inspection for color, homogeneity, and phase separation.
pHpH meter.
ViscosityBrookfield viscometer.
SpreadabilityParallel plate method.
Drug ContentExtraction of the active from the formulation followed by HPLC analysis.

In Vitro Performance Testing

In Vitro Drug Release

Objective: To evaluate the release rate of this compound from the developed formulations.

Protocol:

  • Use a Franz diffusion cell apparatus with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.

  • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32 ± 0.5°C.

  • Apply a known quantity of the formulation to the membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples using HPLC.

Ex Vivo Skin Permeation

Objective: To assess the permeation of this compound through the skin.

Protocol:

  • Use a Franz diffusion cell with excised animal or human skin.

  • Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.

  • Follow the same procedure as the in vitro release study.

  • At the end of the experiment, the amount of drug retained in the skin can also be determined by extraction and HPLC analysis.

In Vitro Efficacy and Safety Assessment

Antioxidant Activity

Objective: To determine the antioxidant potential of the formulations.

Protocols:

  • DPPH Radical Scavenging Assay: Measure the ability of the formulation to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.

  • ABTS Radical Cation Scavenging Assay: Evaluate the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by measuring the reduction in absorbance at 734 nm.

Anti-inflammatory Activity

Objective: To assess the in vitro anti-inflammatory effects.

Protocols:

  • Lipoxygenase Inhibition Assay: Determine the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.

  • Hyaluronidase Inhibition Assay: Measure the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid and contributes to inflammation.

Cytotoxicity Assessment

Objective: To evaluate the safety of the formulations on skin cells.

Protocol:

  • Culture human keratinocytes (HaCaT) or dermal fibroblasts.

  • Expose the cells to various concentrations of the formulation extracts.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

Stability of Final Formulations

Objective: To determine the shelf-life of the developed topical formulations.

Protocol:

  • Store the formulations in their final packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), evaluate the formulations for changes in physical appearance, pH, viscosity, and drug content.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_performance In Vitro Performance cluster_efficacy_safety In Vitro Efficacy & Safety cluster_stability Formulation Stability solubility Solubility Assessment cream O/W Cream solubility->cream gel Hydrogel solubility->gel ointment Ointment solubility->ointment stability Stability Analysis stability->cream stability->gel stability->ointment physchem Appearance, pH, Viscosity, Spreadability, Drug Content cream->physchem gel->physchem ointment->physchem release In Vitro Release physchem->release permeation Ex Vivo Skin Permeation physchem->permeation antioxidant Antioxidant Assays (DPPH, ABTS) release->antioxidant anti_inflammatory Anti-inflammatory Assays (LOX, Hyaluronidase) release->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) release->cytotoxicity permeation->antioxidant permeation->anti_inflammatory permeation->cytotoxicity form_stability ICH Stability Studies cytotoxicity->form_stability

Caption: Experimental workflow for formulation and evaluation.

signaling_pathway cluster_stimulus External Stimuli cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_compound Active Compound cluster_effects Biological Effects uv_radiation UV Radiation ros Reactive Oxygen Species (ROS) uv_radiation->ros pathogens Pathogens inflammatory_mediators Inflammatory Mediators (e.g., Prostaglandins, Leukotrienes) pathogens->inflammatory_mediators mapk MAPK Pathway ros->mapk nfkb NF-κB Pathway inflammatory_mediators->nfkb inflammation Inflammation nfkb->inflammation oxidative_stress Oxidative Stress mapk->oxidative_stress flavonoid Torosachrysone 8-O-beta-gentiobioside flavonoid->ros Scavenges flavonoid->nfkb Inhibits flavonoid->mapk Inhibits skin_damage Skin Damage oxidative_stress->skin_damage inflammation->skin_damage

Caption: Potential signaling pathways modulated by flavonoids.

References

Application Notes: Cell Culture Conditions for Testing Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a natural product isolated from the Rubiaceae plant Torosa chinensis.[1] Preliminary studies have indicated that this compound possesses antioxidant, anti-inflammatory, and potential anti-tumor properties, making it a candidate for investigation in pharmaceutical and cosmetic applications.[1] However, detailed in vitro studies elucidating its specific effects on cancer cells and the underlying molecular mechanisms are not extensively documented in publicly available literature.

These application notes provide a generalized framework and detailed protocols for researchers initiating studies on the anti-cancer effects of this compound. The following sections outline recommended cell culture conditions, experimental protocols for key assays, and hypothetical data tables and signaling pathways based on the general activities of similar natural compounds. It is critical to note that the quantitative data and signaling pathways presented are illustrative and must be determined experimentally for this compound.

Data Presentation

The following tables represent hypothetical data that should be generated through the experimental protocols outlined below. These tables are structured for clear comparison of the effects of this compound across different cancer cell lines and concentrations.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
MCF-7Breast Cancer4875.2
MDA-MB-231Breast Cancer4855.8
A549Lung Cancer4892.1
HCT116Colon Cancer4868.5
HeLaCervical Cancer4885.3

Table 2: Hypothetical Effect of this compound on Apoptosis Induction in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control02.11.53.6
Torosachrysone5010.35.215.5
Torosachrysone10022.712.835.5

Table 3: Hypothetical Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 hours

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control055.230.114.7
Torosachrysone5068.920.510.6
Torosachrysone10075.415.39.3

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines is recommended to assess the breadth of activity of this compound. Suggested cell lines include:

  • MCF-7, MDA-MB-231 (Breast Cancer)

  • A549 (Lung Cancer)

  • HCT116 (Colon Cancer)

  • HeLa (Cervical Cancer)

General Culture Protocol:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dilute the stock solution with the appropriate cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound.

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis.

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive cells are in early apoptosis, PI-positive cells are necrotic, and cells positive for both are in late apoptosis.

Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to investigate the effect of this compound on the expression of key signaling proteins.

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21, p53, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be affected by this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Results prep_compound Prepare Torosachrysone Stock Solution treat_cells Treat with Torosachrysone prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_cells Seed Cells prep_cells->seed_cells seed_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis Assay (Flow Cytometry) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle western_blot Western Blot treat_cells->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Changes western_blot->protein_exp

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

G cluster_cell Cancer Cell Torosachrysone Torosachrysone 8-O-beta-gentiobioside p53 p53 (Tumor Suppressor) Torosachrysone->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates p21 p21 (CDK Inhibitor) p53->p21 upregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces CyclinD1 Cyclin D1/CDK4/6 p21->CyclinD1 inhibits G1_S G1/S Transition CyclinD1->G1_S promotes CellCycleArrest G1/S Arrest G1_S->CellCycleArrest

References

Application Notes and Protocols for Investigating the Mechanism of Action of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Torosachrysone 8-O-beta-gentiobioside is a natural product isolated from the Rubiaceae plant Torosa chinensis.[1] Preliminary studies have indicated its potential as an antioxidant, anti-inflammatory, and anti-tumor agent, making it a compound of interest for further investigation in drug discovery and development.[1] However, its precise mechanism of action remains largely uncharacterized. This document provides a comprehensive set of protocols and application notes to systematically investigate the cellular and molecular mechanisms by which this compound exerts its biological effects, with a primary focus on its potential anti-cancer properties.

The following sections detail a phased experimental approach, starting with fundamental in vitro assays to assess its impact on cancer cell viability and death, followed by more in-depth analyses of its effects on the cell cycle and key signaling pathways. Finally, a protocol for an in vivo xenograft model is provided to evaluate its therapeutic potential in a preclinical setting.

Phase 1: In Vitro Evaluation of Cytotoxicity and Cell Death Induction

This initial phase aims to determine the cytotoxic effects of this compound on a panel of cancer cell lines and to elucidate the primary mode of cell death induced.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-724
48
72
HeLa24
48
72
A54924
48
72
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.[3]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation:

TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Vehicle Control0
TorosachrysoneIC50
2x IC50
Positive ControlVaries

Phase 2: Elucidation of Cellular Mechanisms

This phase will investigate the effects of this compound on cell cycle progression and key signaling pathways involved in cell survival and apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Experimental Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[4][5]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[4][6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

TreatmentDuration (hours)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control24
48
Torosachrysone24
48
Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression and activation of proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7] Incubate the membrane with primary antibodies overnight at 4°C.[7][8] Suggested primary antibodies include those against:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

    • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27

    • Signaling Pathways (e.g., PI3K/Akt, MAPK): p-Akt, Akt, p-ERK, ERK

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Protein TargetTreatment Duration (hours)Relative Protein Expression (Fold Change vs. Control)
Cleaved Caspase-301.0
6
12
24
p-Akt01.0
6
12
24
Cyclin B101.0
6
12
24
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To examine the effect of this compound on the mRNA expression of key target genes identified from western blot analysis.

Experimental Protocol:

  • RNA Extraction and cDNA Synthesis: Treat cells as in the western blot experiment. Extract total RNA using a suitable kit and synthesize cDNA using a reverse transcription kit.[9]

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for the genes of interest (e.g., BCL2, BAX, CDKN1A (p21)).[10][11] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Data Presentation:

GeneTreatment Duration (hours)Relative mRNA Expression (Fold Change vs. Control)
BCL201.0
6
12
24
BAX01.0
6
12
24
CDKN1A01.0
6
12
24

Phase 3: In Vivo Evaluation of Anti-Tumor Efficacy

This phase aims to assess the therapeutic potential of this compound in a preclinical animal model.

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[12][13]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width²) with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Drug Administration: Administer this compound (e.g., via intraperitoneal or oral gavage) at various doses. The vehicle control group should receive the vehicle alone. A positive control group (e.g., treated with a standard chemotherapeutic agent) should also be included.

  • Monitoring: Monitor tumor volume and body weight of the mice every 2-3 days.[14] Observe for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor weights and volumes between the different groups. The tumors can also be used for further analysis, such as immunohistochemistry or western blotting.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SDMean Body Weight Change (%) ± SD
Vehicle Control-
TorosachrysoneLow Dose
Mid Dose
High Dose
Positive ControlVaries

Mandatory Visualizations

Experimental_Workflow A Phase 1: In Vitro Cytotoxicity B Cell Viability Assay (MTT) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI) A->C D Phase 2: Cellular Mechanism B->D Use IC50 C->D E Cell Cycle Analysis (PI Staining) D->E F Western Blot (Signaling Proteins) D->F H Phase 3: In Vivo Efficacy E->H G qPCR (Gene Expression) F->G Validate targets F->H G->H I Xenograft Mouse Model H->I J Data Analysis & Interpretation I->J

Caption: Overall experimental workflow for the mechanism of action study.

Apoptosis_Signaling_Pathway T Torosachrysone 8-O-beta-gentiobioside PI3K PI3K/Akt Pathway T->PI3K Inhibition? MAPK MAPK Pathway T->MAPK Activation? Bcl2 Bcl-2 (Anti-apoptotic) T->Bcl2 Down-regulation? Bax Bax (Pro-apoptotic) T->Bax Up-regulation? PI3K->Bcl2 Activation MAPK->Bax Activation Bcl2->Bax Inhibition Casp9 Caspase-9 Bax->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Hypothesized signaling pathways affected by the compound.

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 T Torosachrysone 8-O-beta-gentiobioside p21 p21/p27 T->p21 Up-regulation? CDKB1 Cyclin B1/CDK1 T->CDKB1 Down-regulation? CDK4 Cyclin D1/CDK4 p21->CDK4 Inhibition CDK4->G1 CDKB1->G2

Caption: Potential points of cell cycle regulation by the compound.

References

Application Notes and Protocols for Testing the Efficacy of Torosachrysone 8-O-beta-gentiobioside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the therapeutic efficacy of Torosachrysone 8-O-beta-gentiobioside, a natural product with known antioxidant, anti-inflammatory, and anti-tumor properties, using established preclinical animal models.[1] The following sections outline methodologies for assessing its activity in models of acute inflammation, systemic inflammation, oxidative stress, and cancer.

General Experimental Workflow

The following diagram illustrates a general workflow for in vivo efficacy testing of this compound.

G cluster_0 Pre-study cluster_1 Study Phase cluster_2 Post-study Analysis A Acclimatization of Animals B Randomization into Treatment Groups A->B C Baseline Measurements B->C D Induction of Disease Model C->D E Treatment with Torosachrysone 8-O-beta-gentiobioside or Vehicle D->E F Monitoring and Data Collection E->F G Sacrifice and Tissue Collection F->G H Biochemical and Histopathological Analysis G->H I Data Analysis and Statistical Evaluation H->I

Figure 1: General experimental workflow for in vivo studies.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is widely used to assess the anti-inflammatory activity of compounds in acute inflammation.[2][3][4][5][6]

Experimental Protocol
  • Animals: Male Wistar rats or Swiss albino mice are commonly used.[7]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Control (vehicle-treated)

    • Carrageenan control (vehicle + carrageenan)

    • This compound (various doses) + carrageenan

    • Positive control (e.g., Indomethacin) + carrageenan

  • Dosing: this compound or the vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[2][7][8] The left hind paw receives an equal volume of saline.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[4] The percentage of edema inhibition is calculated.

  • Data Analysis: The data are expressed as the mean ± SEM. Statistical analysis is performed using one-way ANOVA followed by a post-hoc test.

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Carrageenan Control -0.75 ± 0.050%
Torosachrysone 250.58 ± 0.0422.7%
Torosachrysone 500.42 ± 0.03**44.0%
Torosachrysone 1000.29 ± 0.02 61.3%
Indomethacin 100.25 ± 0.0266.7%
p<0.05, **p<0.01, ***p<0.001 compared to Carrageenan Control. Data are hypothetical.

Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Model

This model is used to evaluate the effects of compounds on systemic inflammation and the production of pro-inflammatory cytokines.[9][10][11]

Experimental Protocol
  • Animals: C57BL/6 or BALB/c mice are commonly used.[10]

  • Acclimatization and Grouping: Similar to the paw edema model.

  • Dosing: this compound or vehicle is administered 1 hour before LPS injection.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.[10] Control animals receive saline.

  • Sample Collection: Blood is collected via cardiac puncture at 2, 6, or 24 hours post-LPS injection. Tissues such as the liver and lungs can also be harvested.

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.

  • Data Analysis: Statistical significance is determined by one-way ANOVA.

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control -50 ± 830 ± 5
LPS Control -1200 ± 1502500 ± 300
Torosachrysone 50850 ± 1101800 ± 250
Torosachrysone 100600 ± 90 1200 ± 180
Dexamethasone 5450 ± 70 800 ± 120
*p<0.05, **p<0.01, ***p<0.001 compared to LPS Control. Data are hypothetical.
Associated Signaling Pathway: NF-κB

The NF-κB signaling pathway is a key regulator of inflammation.[12][13][14][15][16]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_n->Genes

Figure 2: Simplified NF-κB signaling pathway.

Antioxidant Activity: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model

This model is a classic method for inducing hepatotoxicity through oxidative stress.[17][18][19][20][21]

Experimental Protocol
  • Animals: Male Sprague-Dawley rats or ICR mice.

  • Acclimatization and Grouping: As previously described.

  • Dosing: this compound is administered daily for 7-14 days.

  • Induction of Oxidative Stress: A single i.p. injection of CCl4 (e.g., 1 mL/kg in olive oil) is given on the last day of treatment.[18]

  • Sample Collection: 24 hours after CCl4 injection, animals are sacrificed. Blood and liver tissue are collected.

  • Biochemical Analysis:

    • Serum levels of ALT and AST are measured.

    • Liver homogenates are used to measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

  • Data Analysis: Data are analyzed using one-way ANOVA.

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Serum ALT (U/L)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)
Control -40 ± 51.2 ± 0.2150 ± 12
CCl4 Control -350 ± 404.5 ± 0.570 ± 8
Torosachrysone 50250 ± 303.2 ± 0.495 ± 10
Torosachrysone 100180 ± 25 2.1 ± 0.3120 ± 11**
Silymarin 100150 ± 20 1.8 ± 0.2135 ± 13***
p<0.05, **p<0.01, ***p<0.001 compared to CCl4 Control. Data are hypothetical.
Associated Signaling Pathway: Nrf2-ARE

The Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress.[22][23][24][25][26]

G cluster_0 OxidativeStress Oxidative Stress (e.g., from CCl4) Keap1 Keap1 OxidativeStress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE ARE Nrf2_n->ARE Genes Antioxidant Gene Transcription (SOD, GPx, HO-1) ARE->Genes activates

Figure 3: Simplified Nrf2-ARE signaling pathway.

Anti-Tumor Activity: Xenograft Mouse Model

This model is used to evaluate the in vivo efficacy of anti-cancer compounds on human tumors.[27][28][29][30][31]

Experimental Protocol
  • Animals: Immunodeficient mice (e.g., NSG or nude mice), 6-8 weeks old.[30]

  • Cell Culture: A suitable human cancer cell line is cultured under standard conditions.

  • Tumor Implantation: 1-5 x 10^6 cells are suspended in PBS or a mixture with Matrigel and injected subcutaneously into the flank of each mouse.

  • Grouping and Dosing: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups. Treatment with this compound, vehicle, or a positive control (e.g., a standard chemotherapeutic agent) is initiated.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Volume is calculated using the formula: (width)² x length/2.[28]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific treatment period. Body weight is monitored as a measure of toxicity.

  • Analysis: Tumor growth curves are plotted. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle Control -1500 ± 2000%
Torosachrysone 501100 ± 15026.7%
Torosachrysone 100750 ± 110**50.0%
Cisplatin 5400 ± 80***73.3%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are hypothetical.
Associated Signaling Pathway: Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for anti-tumor agents. It can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[1][32][33][34][35]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bcl2 Bcl-2 family (Bax/Bak) Casp8->Bcl2 (via tBid) Executioner Executioner Caspases (Caspase-3, -6, -7) Casp8->Executioner CellStress Cellular Stress (e.g., DNA damage) CellStress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Figure 4: Intrinsic and extrinsic apoptosis pathways.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing the Yield of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction yield of Torosachrysone 8-O-beta-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources can it be extracted?

This compound is a natural anthraquinone (B42736) glycoside.[1] It is primarily isolated from the seeds of Cassia tora (also known as Senna tora) and from the Rubiaceae plant Torosa chinensis.[2] This compound is noted for its potential antioxidant, anti-inflammatory, and anti-tumor activities.[2]

Q2: There appear to be discrepancies in the reported molecular formula and weight of this compound. Which values should I use?

Various sources report different molecular formulas and weights for this compound. For instance, PubChem lists the molecular formula as C₂₆H₃₄O₁₄ with a molecular weight of 570.5 g/mol , while other chemical suppliers suggest C₂₈H₃₆O₁₅ (612.58 g/mol ) or C₃₂H₄₀O₁₇ (664.66 g/mol ).[2][3][4][5] It is crucial to confirm the identity of the isolated compound using detailed spectroscopic methods like NMR and high-resolution mass spectrometry. For the purposes of initial experimental planning, referencing a comprehensive database such as PubChem is a reliable starting point.

Q3: What are the critical factors that can lead to the degradation of this compound during extraction?

The stability of glycosides like this compound is sensitive to several factors during extraction. The primary cause of degradation is the hydrolysis of the glycosidic bond, which separates the sugar moiety (gentiobioside) from the aglycone (Torosachrysone). Key factors promoting degradation include:

  • High Temperatures: Temperatures, particularly above 75°C, can significantly accelerate the rate of hydrolysis.[6][7]

  • Presence of Water: Using aqueous solvent mixtures can promote the hydrolytic degradation of glycosides.[7][8]

  • Acidic Conditions: The presence of acids can catalyze the hydrolysis of the glycosidic linkage.

  • Prolonged Extraction Times: Extended exposure to extraction conditions, even at moderate temperatures, can increase the extent of degradation.[6][7]

  • Enzymatic Activity: Endogenous enzymes within the plant material can degrade glycosides if not properly inactivated.

Troubleshooting Guide

Low Yield of Crude Extract
Potential Cause Recommended Solution
Inadequate Grinding of Plant Material Ensure the plant material (e.g., seeds of Cassia tora) is ground into a fine powder to maximize the surface area for solvent penetration.
Inappropriate Solvent Selection Methanol (B129727) is a commonly used and effective solvent for extracting anthraquinone glycosides.[9] Consider using 80% methanol as a compromise for extracting various secondary metabolites.
Insufficient Solvent-to-Solid Ratio Increase the volume of the extraction solvent. A ratio of 13:1 (solvent volume to plant material weight) has been suggested for efficient extraction of secondary metabolites.
Incomplete Extraction Repeat the extraction process multiple times (e.g., three times) with fresh solvent and combine the filtrates to ensure exhaustive extraction.[9]
Low Purity of Crude Extract (Presence of Contaminants)
Potential Cause Recommended Solution
Co-extraction of Lipids and Waxes Perform a pre-extraction defatting step by washing the powdered plant material with a non-polar solvent like hexane.
Presence of Pigments (e.g., Chlorophyll) While less of an issue with seeds, if using other plant parts, these pigments can be partially removed during subsequent liquid-liquid partitioning steps.
Co-extraction of Polysaccharides High molecular weight sugars can be co-extracted, especially with highly aqueous solvent systems. These can often be precipitated out by adding a large volume of a non-polar solvent to the concentrated extract.
Low Yield of Purified this compound
Potential Cause Recommended Solution
Degradation During Solvent Evaporation Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40-50°C to prevent thermal degradation.[9]
Hydrolysis During Extraction Avoid high temperatures (keep below 75°C) and prolonged extraction times, especially when using aqueous solvents.[6][7] Consider using absolute methanol for the initial extraction.
Poor Separation During Chromatography Optimize the mobile phase for column chromatography. For anthraquinone glycosides, a gradient system of chloroform-methanol on a silica (B1680970) gel column has proven effective.[9] Start with a low polarity and gradually increase it.
Irreversible Adsorption to Stationary Phase If using reversed-phase chromatography, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to improve peak shape and prevent tailing of phenolic compounds.

Experimental Protocols

General Extraction and Fractionation Protocol for Anthraquinone Glycosides from Cassia tora

This protocol is adapted from methods used for the isolation of similar compounds from Cassia tora and can be used as a starting point for optimizing the extraction of this compound.

  • Preparation of Plant Material: Grind the seeds of Cassia tora into a fine powder.

  • Initial Solvent Extraction:

    • Macerate the ground seeds in methanol (e.g., 15 kg of seeds in 60 L of methanol) at room temperature for 3 days.[9]

    • Filter the extract and repeat the extraction process two more times with fresh methanol.

    • Combine the methanol extracts.

  • Concentration: Evaporate the combined methanol solutions under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.[9]

  • Liquid-Liquid Fractionation:

    • Suspend the crude methanol extract in water.

    • Partition the aqueous suspension successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. Anthraquinone glycosides are often enriched in these fractions.

  • Chromatographic Purification:

    • Subject the enriched fraction (e.g., the ethyl acetate fraction) to silica gel column chromatography.

    • Elute the column with a gradient solvent system, such as chloroform-methanol, starting with a low concentration of methanol and gradually increasing it (e.g., from 99:1 to 1:1 v/v).[9]

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions containing pure this compound and evaporate the solvent.

Visualizations

G General Workflow for this compound Extraction cluster_0 Preparation cluster_1 Extraction cluster_2 Purification start Plant Material (Cassia tora seeds) grinding Grinding start->grinding extraction Methanol Extraction (3x, RT) grinding->extraction concentration Concentration (<40°C) extraction->concentration fractionation Liquid-Liquid Fractionation (e.g., EtOAc) concentration->fractionation column_chrom Silica Gel Column Chromatography (CHCl3-MeOH gradient) fractionation->column_chrom purity_check TLC Analysis column_chrom->purity_check purity_check->column_chrom Re-chromatograph if impure final_product Pure this compound purity_check->final_product

Caption: Workflow for the extraction and purification of this compound.

G Troubleshooting Logic for Low Yield start Low Yield of Target Compound degradation Is degradation suspected? start->degradation extraction_params Are extraction parameters optimal? start->extraction_params no purification_issue Is there an issue with purification? start->purification_issue no temp_check Check Temperature (<75°C) degradation->temp_check yes time_check Reduce Extraction Time degradation->time_check yes solvent_check Check Solvent (minimize water) degradation->solvent_check yes grinding_check Ensure Fine Grinding extraction_params->grinding_check yes solvent_ratio_check Increase Solvent:Solid Ratio extraction_params->solvent_ratio_check yes repeat_extraction Repeat Extraction Steps extraction_params->repeat_extraction yes chromatography_check Optimize Chromatography (Mobile Phase, Stationary Phase) purification_issue->chromatography_check yes fraction_loss_check Check for Loss During Fractionation purification_issue->fraction_loss_check yes end Yield Improved temp_check->end time_check->end solvent_check->end grinding_check->end solvent_ratio_check->end repeat_extraction->end chromatography_check->end fraction_loss_check->end

References

Overcoming solubility issues of Torosachrysone 8-O-beta-gentiobioside in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Torosachrysone 8-O-beta-gentiobioside in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a natural product, appearing as a yellow crystalline powder, extracted from plants of the Rubiaceae family.[1] It has garnered interest in the pharmaceutical and cosmetic industries due to its potential antioxidant, anti-inflammatory, and anti-tumor properties.[1] Like many natural products, especially larger glycosides, it can exhibit poor solubility in aqueous solutions. This limited solubility can be a significant hurdle in experimental assays, formulation development, and achieving therapeutic concentrations for in vitro and in vivo studies.

Q2: What are the general properties of this compound?

A2: Key properties are summarized in the table below. Understanding these can help in designing appropriate solubilization strategies.

PropertyValueSource
Molecular FormulaC₃₂H₄₀O₁₇[1]
Molecular Weight664.66 g/mol [1]
AppearanceYellow crystalline powder[1]
Predicted XLogP3-AA-0.9[2]
Hydrogen Bond Donor Count8[2]
Hydrogen Bond Acceptor Count14[2]

Q3: Are there any initial recommended solvents for dissolving this compound?

A3: While specific aqueous solubility data is limited, it is often recommended to first attempt dissolution in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[3] For aqueous-based experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer or medium. However, care must be taken to avoid precipitation upon dilution.

Q4: What are the main strategies to improve the aqueous solubility of poorly soluble compounds like this one?

A4: A variety of techniques can be employed, which can be broadly categorized as follows:

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.[4][5][6]

  • Chemical Modifications: This involves altering the molecule itself, for instance, through salt formation or creating prodrugs.[5][6][7] Another strategy for flavone (B191248) glycosides has been the disruption of the aglycone's molecular planarity to enhance water solubility.[8][9]

  • Formulation Approaches: This is the most common strategy and includes the use of co-solvents, surfactants, pH adjustment, complexation with cyclodextrins, and lipid-based delivery systems.[7][10][11][12]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: The compound is not dissolving in my aqueous buffer.

Q: I've tried to directly dissolve this compound in my aqueous buffer, but it remains as a precipitate. What should I do?

A: Direct dissolution in aqueous buffers is often challenging for compounds like this. Here is a systematic approach to troubleshoot this issue:

Experimental Workflow for Initial Solubility Testing

start Start: Undissolved Compound in Aqueous Buffer prep_stock 1. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute 2. Dilute Stock Solution into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Compound is Solubilized observe->success No troubleshoot Precipitation Occurs: Proceed to Troubleshooting observe->troubleshoot Yes

Caption: A workflow for the initial attempt at solubilizing the compound.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: First, try dissolving the compound in a water-miscible organic solvent.[13] DMSO is a common choice. Aim for a high concentration (e.g., 10-50 mg/mL) to keep the final concentration of the organic solvent in your aqueous medium as low as possible.

  • Dilute into Aqueous Buffer: Gradually add small aliquots of the concentrated stock solution to your vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent immediate precipitation.

  • Observe and Adjust: If precipitation still occurs, the concentration of the compound in the final aqueous solution may be too high, or the percentage of the organic solvent may be insufficient to maintain solubility.

Issue 2: The compound precipitates out of solution upon dilution of the organic stock.

Q: I've made a DMSO stock, but when I add it to my cell culture medium or buffer, a precipitate forms. How can I prevent this?

A: This is a common problem indicating that the final concentration of the co-solvent (DMSO) is not high enough to keep the compound in solution. Here are several strategies to overcome this:

The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[5] By blending solvents, you can create a more favorable environment for the compound.

Illustrative Co-Solvent Effects on Solubility (Note: The following data is illustrative and should be confirmed experimentally.)

Co-Solvent System (in Aqueous Buffer)Illustrative Solubility of this compound (µg/mL)
0.5% DMSO< 1
1% DMSO5
5% DMSO50
10% DMSO / 40% PEG300 / 5% Tween 80> 500

Experimental Protocol: Co-Solvent Solubility Test

  • Prepare several small-volume mixtures of your aqueous buffer with varying percentages of co-solvents (e.g., DMSO, ethanol, PEG300).

  • Add a small, known amount of the this compound powder to each mixture.

  • Agitate the samples (e.g., using a shaker or vortexer) for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

The solubility of compounds with ionizable groups can be significantly influenced by pH. While the structure of this compound contains phenolic hydroxyl groups, their pKa would need to be determined to predict the effect of pH. Generally, for acidic compounds, increasing the pH can increase solubility.[13][12]

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a known excess of this compound to each buffer.

  • Equilibrate the samples as described in the co-solvent protocol.

  • Separate the undissolved solid and measure the concentration of the dissolved compound in the supernatant.

Surfactants can increase solubility by forming micelles that encapsulate poorly soluble compounds.[13][11] Non-ionic surfactants like Tween® 80 or Poloxamers are commonly used in biological experiments.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare solutions of your aqueous buffer containing different concentrations of a surfactant (e.g., 0.1%, 0.5%, 1% Tween® 80).

  • Add this compound to each solution.

  • Equilibrate and measure the dissolved concentration as previously described.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13][7][11] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used.

Signaling Pathway for Cyclodextrin-Mediated Solubilization

compound Torosachrysone 8-O-beta-gentiobioside (Poorly Soluble) complex Inclusion Complex (Soluble) compound->complex Encapsulation cyclodextrin (B1172386) Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Filter or centrifuge the samples to remove undissolved compound.

  • Determine the concentration of the dissolved compound in the clear supernatant.

Issue 3: I need to prepare a formulation for in vivo studies.

Q: What are some suitable formulations for administering this compound to animals, given its poor water solubility?

A: Formulations for in vivo studies must consider not only solubility but also tolerability and route of administration. Here are some common starting points for oral and injectable formulations:

Illustrative In Vivo Formulations (Note: These are starting points and must be optimized and tested for tolerability in the specific animal model.)

Formulation TypeCompositionNotes
Oral Suspension 0.5% Carboxymethyl cellulose (B213188) (CMC) in water or salineA simple suspension for oral gavage. Particle size reduction of the compound may improve homogeneity.
Oral Solution 10% DMSO, 40% PEG400, 50% WaterA co-solvent system suitable for oral administration.
Injectable (IV/IP) 10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineA common vehicle for parenteral administration of poorly soluble compounds. Should be prepared fresh and administered slowly.
Injectable (IV/IP) 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in SalineA cyclodextrin-based formulation that can avoid the use of organic co-solvents.

Important Considerations for In Vivo Formulations:

  • Toxicity/Tolerability: Always conduct a vehicle tolerability study in your animal model before administering the compound-formulation. Some co-solvents or high concentrations of surfactants can cause adverse effects.

  • Stability: Prepare formulations fresh if possible. If storage is necessary, conduct stability studies to ensure the compound does not precipitate or degrade over time.

  • Route of Administration: The choice of excipients will be heavily dependent on the intended route of administration (e.g., oral, intravenous, intraperitoneal).

For further information on formulation strategies, consulting resources on preclinical formulation development for poorly soluble drugs is recommended.[13]

References

Stability of Torosachrysone 8-O-beta-gentiobioside in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Torosachrysone 8-O-beta-gentiobioside in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: this compound is sparingly soluble in water but shows better solubility in organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. For experimental assays, further dilution from the DMSO stock into aqueous buffers or culture media is advised. It is crucial to ensure the final concentration of DMSO is compatible with your experimental system, typically below 0.5%. Based on general observations for similar compounds, short-term storage in solvents like ethanol (B145695) and methanol (B129727) may also be feasible.

Troubleshooting Solvent-Related Issues:

  • Precipitation upon dilution: If you observe precipitation when diluting the DMSO stock solution into an aqueous buffer, try the following:

    • Increase the volume of the aqueous buffer.

    • Gently warm the solution to 37°C.

    • Incorporate a small percentage of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) in your final solution, if your experimental setup allows.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is pH-dependent. The glycosidic bond is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the cleavage of the gentiobiose sugar moiety and the formation of the aglycone, Torosachrysone. The compound exhibits optimal stability in a slightly acidic to neutral pH range (pH 5-7).

Troubleshooting pH-Related Instability:

  • Unexpected degradation: If you suspect degradation due to pH, it is recommended to:

    • Verify the pH of your buffers and solutions.

    • Prepare fresh solutions at the appropriate pH before each experiment.

    • Minimize the time the compound is kept in solutions with pH values outside the optimal range.

    • For long-term storage of aqueous solutions, consider buffering at pH 6.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway is the hydrolysis of the O-glycosidic bond. This results in the formation of Torosachrysone (the aglycone) and gentiobiose. Under strongly acidic or basic conditions, or upon exposure to oxidative stress, further degradation of the Torosachrysone aglycone may occur, leading to smaller aromatic fragments.

Quantitative Stability Data

The following tables summarize hypothetical stability data for this compound based on accelerated stability studies. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventConcentration (mg/mL)Purity after 24 hours (%)Purity after 7 days (%)
DMSO10>9998
Ethanol19895
Methanol19793
Acetonitrile19997
Water (pH 7.0)0.19588

Table 2: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C after 24 hours

pHBuffer SystemPurity (%)Major Degradation Product
3.0Citrate Buffer85Torosachrysone
5.0Acetate Buffer98-
7.0Phosphate Buffer96Torosachrysone
9.0Borate Buffer88Torosachrysone

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mg/mL in DMSO):

    • Weigh 10 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. A supplier suggests that in solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month[1].

  • Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your experimental buffer or medium immediately before use.

    • Ensure the final DMSO concentration is compatible with your assay.

Protocol 2: General Procedure for Assessing pH Stability

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Dilute the this compound stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the pH of the aliquot if it is acidic or basic.

  • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of the parent compound and the formation of any degradation products.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_incubation Stability Incubation cluster_analysis Analysis Stock Stock Solution (in DMSO) Working Working Solutions (in Buffers/Media) Stock->Working Dilution Incubate Incubate at Controlled Conditions (Solvent, pH, Temp) Working->Incubate Sample Sample Aliquots (at Time Points) Incubate->Sample Sampling Analyze HPLC Analysis Sample->Analyze Data Data Interpretation (Purity, Degradants) Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway Parent Torosachrysone 8-O-beta-gentiobioside Aglycone Torosachrysone (Aglycone) Parent->Aglycone Hydrolysis (Acid/Base) Sugar Gentiobiose Parent->Sugar Hydrolysis (Acid/Base) Fragments Further Degradation Products Aglycone->Fragments Strong Acid/Base or Oxidation

References

Troubleshooting low bioactivity of Torosachrysone 8-O-beta-gentiobioside in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torosachrysone 8-O-beta-gentiobioside. The information is designed to address common issues related to low bioactivity observed in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected or no bioactivity with this compound in our cellular assays. What are the potential causes?

A1: Low bioactivity of this compound can stem from several factors, ranging from compound handling to the specifics of the assay system. Here are the primary areas to investigate:

  • Compound Solubility: While this compound is a glycoside, which generally improves water solubility compared to its aglycone form, it may still have limited solubility in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration and consequently, reduced bioactivity.

    • Troubleshooting:

      • Visually inspect your stock solutions and final assay dilutions for any signs of precipitation.

      • Consider preparing a higher concentration stock solution in 100% DMSO and then diluting it into your assay medium. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

      • If solubility issues persist, exploring the use of solubilizing agents like Tween 80 or PEG300 in your vehicle formulation might be necessary, though these should be tested for their own effects on the assay.[1]

  • Compound Stability: Phenolic compounds, including glycosides like this compound, can be unstable in cell culture media. They may be susceptible to oxidation, which can be catalyzed by components in the media, leading to degradation of the active compound. This degradation can occur over the course of a typical cell-based assay (24-72 hours).

    • Troubleshooting:

      • Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

      • Minimize the exposure of the compound to light and elevated temperatures.

      • Consider a time-course experiment to assess if the compound's effect diminishes over longer incubation periods, which could indicate degradation.

  • Cellular Uptake and Metabolism: The large gentiobioside (a disaccharide) moiety may limit the passive diffusion of the compound across the cell membrane. Furthermore, for the compound to be active, it may require metabolic activation, such as enzymatic cleavage of the sugar groups by cellular glycosidases, to release the aglycone. The expression and activity of these enzymes can vary significantly between different cell types.

    • Troubleshooting:

      • If you suspect low cellular uptake, consider using cell lines known to have high expression of beta-glucosidases or other relevant glycosidases.

      • As a positive control, if available, test the aglycone of Torosachrysone to determine if it exhibits higher activity in your system. This can help to ascertain if the sugar moiety is hindering activity.

  • Assay-Specific Interference: Components of your assay may interfere with the compound. For example, high serum concentrations in the culture medium can lead to protein binding of the compound, reducing its free concentration and availability to interact with cellular targets.

    • Troubleshooting:

      • If possible, reduce the serum concentration in your assay medium during the compound treatment period. Ensure that the reduced serum conditions do not adversely affect cell viability.

      • Be aware that some phenolic compounds can interfere with colorimetric or fluorometric readouts (e.g., MTT, resazurin) by acting as reducing agents. Always include appropriate controls, such as the compound in cell-free media, to check for direct interference with assay reagents.

Q2: What are the known or proposed mechanisms of action for this compound and its analogs?

A2: Based on studies of the closely related compound Torosachrysone-8-O-β-D-glucoside, there are two primary proposed anti-inflammatory mechanisms:

  • Inhibition of Focal Adhesion Kinase (FAK) Signaling: The compound has been shown to inhibit the tyrosine phosphorylation of FAK. This leads to a downstream cascade that includes the suppression of NF-κB (nuclear factor kappa B) activation, a key regulator of inflammatory gene expression. By inhibiting FAK, the compound can reduce the morphological changes and adhesion of macrophages associated with a pro-inflammatory state.[2]

  • Inhibition of Aldose Reductase: The compound can act as an inhibitor of aldose reductase. This enzyme is involved in the reduction of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation and contribute to inflammatory processes. By inhibiting aldose reductase, the compound can help to mitigate the cellular damage caused by these toxic aldehydes.[3]

These mechanisms suggest that the compound's primary activities are likely to be observed in assays related to inflammation and oxidative stress.

Quantitative Bioactivity Data

Currently, there is a lack of publicly available, specific IC50 or EC50 values for this compound in the scientific literature. Researchers are encouraged to perform dose-response experiments to determine the potency of this compound in their specific assay systems.

Assay TypeCell Line/SystemReported IC50/EC50Reference
Anti-inflammatoryMacrophages (e.g., RAW 264.7)Not Reported[2]
Aldose Reductase InhibitionEnzyme AssayNot Reported[3]
Antioxidant (e.g., DPPH)Cell-freeNot ReportedN/A
Cytotoxicity (e.g., MTT)Various Cancer Cell LinesNot ReportedN/A

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to assess the bioactivity of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This protocol is designed to assess the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • This compound

    • DMSO (for stock solution)

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

    • LPS from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (B80452) (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

    • Prepare serial dilutions of the compound in DMEM. The final DMSO concentration should be ≤ 0.1%.

    • Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO only).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Determine the percentage inhibition of NO production for each concentration of the compound.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This is a cell-free assay to evaluate the direct radical scavenging activity of the compound.

  • Reagents:

    • This compound

    • Methanol (B129727) or Ethanol

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol/ethanol)

    • Ascorbic acid or Trolox (positive control)

  • Procedure:

    • Prepare a stock solution of the compound in methanol or ethanol.

    • Prepare serial dilutions of the compound and the positive control.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a control with 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on cell viability and proliferation.

  • Cell Line: Any adherent cancer cell line (e.g., HeLa, A549, MCF-7).

  • Reagents:

    • This compound

    • DMSO

    • Appropriate cell culture medium with 10% FBS

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with serial dilutions of the compound for 24, 48, or 72 hours. Include a vehicle control.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

FAK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK Activates Torosachrysone Torosachrysone 8-O-beta-gentiobioside pFAK p-FAK (Active) Torosachrysone->pFAK Inhibits FAK->pFAK Phosphorylation IKK IKK Complex pFAK->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_complex NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB_complex->NFkB_nucleus Translocation NFkB_IkB->NFkB_complex Releases DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory mechanism via FAK/NF-κB pathway inhibition.

Aldose_Reductase_Pathway cluster_stress Cellular Stress cluster_metabolism Metabolic Pathway Lipid_Peroxidation Lipid Peroxidation HNE 4-HNE (Toxic Aldehyde) Lipid_Peroxidation->HNE Aldose_Reductase Aldose Reductase HNE->Aldose_Reductase Substrate Cellular_Damage Cellular Damage & Inflammation HNE->Cellular_Damage Causes DHN DHN (Metabolite) Aldose_Reductase->DHN Reduces to Torosachrysone Torosachrysone 8-O-beta-gentiobioside Torosachrysone->Aldose_Reductase Inhibits

Caption: Proposed anti-inflammatory mechanism via Aldose Reductase inhibition.

Experimental & Troubleshooting Workflows

Bioactivity_Workflow start Start: Bioactivity Assay prep_compound Prepare Compound Stock (e.g., 50 mM in DMSO) start->prep_compound prep_dilutions Prepare Serial Dilutions in Assay Medium prep_compound->prep_dilutions treat_cells Treat Cells/System with Compound prep_dilutions->treat_cells incubate Incubate for Defined Period treat_cells->incubate measure Measure Assay Readout incubate->measure analyze Analyze Data & Determine Activity measure->analyze end End: Report Results analyze->end

Caption: General experimental workflow for assessing bioactivity.

Troubleshooting_Tree start Low/No Bioactivity Observed check_solubility Check for Precipitation in Stock/Dilutions? start->check_solubility solubility_yes Precipitation Observed check_solubility->solubility_yes Yes solubility_no No Precipitation check_solubility->solubility_no No fix_solubility Action: Re-dissolve, use fresh DMSO, consider co-solvents. solubility_yes->fix_solubility check_stability Is the compound stable in media over time? solubility_no->check_stability stability_no Suspect Degradation check_stability->stability_no No stability_yes Likely Stable check_stability->stability_yes Yes fix_stability Action: Use fresh dilutions, reduce incubation time, run time-course. stability_no->fix_stability check_uptake Could cellular uptake be a limiting factor? stability_yes->check_uptake uptake_yes Possible Low Permeability check_uptake->uptake_yes Yes uptake_no Uptake Unlikely Issue check_uptake->uptake_no No fix_uptake Action: Test aglycone, use different cell line with known transporters. uptake_yes->fix_uptake check_interference Any potential assay interference? uptake_no->check_interference interference_yes Possible Interference check_interference->interference_yes Yes fix_interference Action: Run cell-free controls, check for colorimetric/ fluorometric interference. interference_yes->fix_interference

Caption: Troubleshooting decision tree for low bioactivity.

References

Technical Support Center: Optimizing HPLC Separation of Torosachrysone 8-O-beta-gentiobioside from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Torosachrysone 8-O-beta-gentiobioside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

A1: this compound is a natural anthraquinone (B42736) glycoside. It has been isolated from the seeds of plants belonging to the Cassia genus, such as Cassia torosa. Anthraquinone glycosides are a class of compounds known for their potential biological activities.

Q2: What is the recommended starting HPLC method for the analysis of this compound?

A2: For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Q3: Why is adding acid to the mobile phase important for the analysis of this compound?

A3: Adding a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the aqueous phase of the mobile phase is crucial for several reasons. It helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing. It also ensures the analyte is in a single ionic form, resulting in sharper and more symmetrical peaks.

Q4: Should I use isocratic or gradient elution for my separation?

A4: For complex plant extracts containing multiple compounds with a wide range of polarities, gradient elution is generally recommended. A gradient allows for the effective separation of both polar and non-polar compounds within a reasonable analysis time. An isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler, purified samples.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Silanol Interactions Use a modern, end-capped C18 column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent to ensure proper peak focusing at the column head.
Column Contamination Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, consider replacing the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Problem 2: Poor Resolution or Co-eluting Peaks

Possible Causes & Solutions

CauseSolution
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., switch from methanol to acetonitrile, or vice versa) as this can alter selectivity. Adjust the gradient profile; a shallower gradient can improve the separation of closely eluting peaks.
Incorrect pH of Mobile Phase Optimize the pH of the aqueous phase to potentially alter the retention times of interfering compounds.
Low Column Efficiency Ensure the column is properly packed and has not degraded. Check for voids or channels in the column bed.
Inappropriate Column Chemistry If resolution cannot be achieved on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which offer different selectivities.
Problem 3: Retention Time Variability

Possible Causes & Solutions

CauseSolution
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase thoroughly before use to prevent bubble formation.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump issues.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general starting point for the analysis of this compound in plant extracts. Optimization will likely be required based on your specific sample matrix and instrumentation.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Guard Column: A compatible C18 guard column is highly recommended to protect the analytical column.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: Acetonitrile (HPLC-grade).

  • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.

3. Chromatographic Conditions:

ParameterRecommended Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength with PDA)
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B; 5-30 min: 10-50% B; 30-35 min: 50-90% B; 35-40 min: 90% B; 40-45 min: 90-10% B; 45-55 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Cassia seeds) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract separation C18 Reversed-Phase Column Gradient Elution hplc_injection->separation detection PDA/UV-Vis Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Troubleshooting_Tree start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No ps_cause1 Check for Column Overload (Dilute Sample) peak_shape->ps_cause1 Yes retention_time Retention Time Shift? resolution->retention_time No res_cause1 Optimize Gradient (Shallower Slope) resolution->res_cause1 Yes retention_time->start No (Other Issue) rt_cause1 Check Mobile Phase Prep. (Freshly Made & Degassed) retention_time->rt_cause1 Yes ps_cause2 Review Sample Solvent (Match Mobile Phase) ps_cause1->ps_cause2 ps_cause3 Add Acid to Mobile Phase (0.1% Formic Acid) ps_cause2->ps_cause3 ps_cause4 Flush or Replace Column ps_cause3->ps_cause4 res_cause2 Change Organic Solvent (MeOH vs. ACN) res_cause1->res_cause2 res_cause3 Adjust Mobile Phase pH res_cause2->res_cause3 res_cause4 Try a Different Column Chemistry res_cause3->res_cause4 rt_cause2 Use Column Oven (Stable Temperature) rt_cause1->rt_cause2 rt_cause3 Inspect Pump & System (Check for Leaks) rt_cause2->rt_cause3 rt_cause4 Ensure Column Equilibration rt_cause3->rt_cause4

Caption: A decision tree for troubleshooting common HPLC issues.

Common impurities in Torosachrysone 8-O-beta-gentiobioside extracts and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Torosachrysone 8-O-beta-gentiobioside extracts. The following information addresses common impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I can expect in my crude this compound extract?

A1: Crude extracts containing this compound, often sourced from plants like Rumex japonicus or Cassia torosa, typically contain a variety of other naturally occurring compounds that are co-extracted.[1][2][3][4] These can be broadly categorized as:

  • Anthraquinones: Compounds like emodin, physcion (B1677767), chrysophanol, and aloe-emodin (B1665711) are frequently found in Rumex species.[1][3][5]

  • Flavonoids: Quercetin and rutin (B1680289) are other common impurities.[1][3]

  • Other Phenolic Compounds: Simpler phenols, phenolic acids, and stilbenoids like resveratrol (B1683913) may also be present.[1][5]

  • Sterols: Plant-derived sterols such as β-sitosterol can be co-extracted.[1][5]

  • Sugars and Resins: Sucrose and other polar compounds may be present, especially in less selective extractions.[5]

Q2: My preliminary analysis shows several unknown peaks alongside my target compound. How can I identify these impurities?

A2: Identifying unknown impurities is crucial for developing an effective purification strategy. A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): LC-MS is a powerful tool for separating the components of your extract and obtaining their mass-to-charge ratios. This data can be used to tentatively identify compounds by comparing their masses to chemical databases of natural products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more definitive structural elucidation of significant impurities, isolation via preparative HPLC followed by 1H and 13C NMR analysis is the standard approach.[3]

Q3: I'm observing low purity of this compound after initial solvent extraction. What can I do to improve this?

A3: Low purity after initial extraction is common. A multi-step purification approach is generally required. Consider implementing the following:

  • Solvent Partitioning: A liquid-liquid extraction can be an effective preliminary clean-up step. For instance, partitioning the crude extract between ethyl acetate (B1210297) and water can help separate compounds based on their polarity.

  • Column Chromatography: This is an essential step for separating compounds with different polarities. Macroporous adsorption resins are often used for the initial fractionation of crude plant extracts.[6][7] Subsequent separation on silica (B1680970) gel or other stationary phases can further purify the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, Prep-HPLC is often the final step.[6] This technique offers high resolution for separating structurally similar compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Co-elution of Impurities with Target Compound in HPLC Insufficient chromatographic resolution.1. Optimize the Mobile Phase: Adjust the solvent gradient, pH, or try different solvent systems.[6] 2. Change the Stationary Phase: Use a column with a different chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Presence of Highly Polar Impurities (e.g., Sugars) Use of highly polar extraction solvents.1. Pre-treatment with Macroporous Resin: Use a non-polar or weakly polar resin to adsorb the target compound and wash away highly polar impurities.[7] 2. Solid-Phase Extraction (SPE): Employ an appropriate SPE cartridge to remove interfering compounds before HPLC.
Degradation of this compound during Purification Exposure to harsh pH, high temperatures, or light.1. Work at Room Temperature: Avoid excessive heating during solvent evaporation. 2. Use Buffered Mobile Phases: Maintain a neutral or slightly acidic pH during chromatography. 3. Protect from Light: Use amber vials and cover glassware with aluminum foil.

Experimental Protocols

Protocol 1: General Purification Workflow for this compound

This protocol outlines a typical multi-step process for isolating this compound from a crude plant extract.

  • Initial Extraction:

    • Macerate the dried and powdered plant material (e.g., roots of Rumex japonicus) with 70-80% ethanol (B145695) at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

  • Solvent Partitioning (Optional Clean-up):

    • Suspend the crude extract in water and perform sequential liquid-liquid extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Analyze the fractions by TLC or HPLC to determine which contains the highest concentration of the target compound. This compound is likely to be in the more polar fractions (e.g., ethyl acetate or aqueous).

  • Macroporous Resin Column Chromatography:

    • Dissolve the enriched fraction in an appropriate solvent and load it onto a pre-conditioned macroporous resin column.

    • Wash the column with deionized water to remove highly polar impurities like sugars.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool and concentrate the fractions rich in the target compound.

    • Purify the concentrate using a Prep-HPLC system with a suitable column (e.g., C18).

    • Use a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the final product using analytical HPLC.

Visualizations

PurificationWorkflow Start Crude Plant Extract Solvent_Partition Solvent Partitioning (e.g., Ethyl Acetate/Water) Start->Solvent_Partition Initial Cleanup Macroporous_Resin Macroporous Resin Chromatography Solvent_Partition->Macroporous_Resin Fractionation Prep_HPLC Preparative HPLC Macroporous_Resin->Prep_HPLC Fine Purification Purity_Analysis Purity Analysis (Analytical HPLC, MS, NMR) Prep_HPLC->Purity_Analysis Verification Pure_Compound Pure Torosachrysone 8-O-beta-gentiobioside Purity_Analysis->Pure_Compound

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the bioavailability of Torosachrysone 8-O-beta-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural product found in plants of the Rubiaceae family.[1] It is a type of glycoside.[2] Studies suggest that this compound may possess antioxidant, anti-inflammatory, and anti-tumor activities, making it a candidate for use in the pharmaceutical and cosmetic industries.[1]

Q2: Why is the bioavailability of this compound a concern?

Like many natural glycosides and poorly soluble compounds, this compound is likely to exhibit low oral bioavailability.[3][4][5] This can be attributed to several factors, including poor aqueous solubility, low permeability across the intestinal epithelium, and potential degradation or metabolism in the gastrointestinal tract.[3][4][5][6] As a glycoside, its large sugar moiety can increase polarity and molecular size, which may hinder its passive diffusion across cell membranes.[7][8]

Q3: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

Several formulation and drug delivery strategies can be employed to improve the bioavailability of poorly soluble drugs.[4][5][9] These include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can enhance the dissolution rate.[3][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[3][5]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its solubility and dissolution.[4]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.[4]

  • Use of Solvents and Co-solvents: Incorporating suitable solvents or co-solvents in the formulation can improve solubility.[4]

Q4: How does the gut microbiota influence the bioavailability of glycosides like this compound?

The gut microbiota plays a crucial role in the metabolism and bioavailability of many natural compounds, particularly glycosides.[10][11][12][13][14] Intestinal microbial enzymes, such as β-glucosidases, can hydrolyze the glycosidic bond, releasing the aglycone (the non-sugar part of the molecule).[10][13][15] These aglycones are often more lipophilic and smaller than their parent glycosides, allowing for better absorption across the intestinal wall.[15] Therefore, the composition and activity of an individual's gut microbiota can significantly impact the extent to which this compound is absorbed.

Troubleshooting Guides

Problem 1: Low aqueous solubility of this compound in my formulation.

  • Question: I am observing very low solubility of the compound in aqueous buffers, which is limiting my ability to perform in vitro assays. What can I do?

  • Answer:

    • Co-solvents: Try incorporating a small percentage of a pharmaceutically acceptable co-solvent such as ethanol, propylene (B89431) glycol, or PEG 300 into your aqueous buffer.[3]

    • pH Adjustment: Investigate the pKa of this compound. Adjusting the pH of the buffer may increase its solubility if the molecule has ionizable groups.[3]

    • Surfactants: The addition of a non-ionic surfactant like Tween 80 or Cremophor EL at a concentration above the critical micelle concentration can help to solubilize the compound.[3]

    • Complexation: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex and improve aqueous solubility.[4]

Problem 2: Inconsistent results in Caco-2 permeability assays.

  • Question: My Caco-2 permeability results for this compound are highly variable between experiments. How can I troubleshoot this?

  • Answer:

    • Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers before each experiment by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within your established acceptable range.[16]

    • Efflux Transporters: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[17] High efflux can lead to low apparent permeability in the apical-to-basolateral direction. You can confirm this by running a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[17]

    • Metabolism: Caco-2 cells express some metabolic enzymes.[18] Assess the stability of the compound in the presence of Caco-2 cells to ensure that it is not being significantly metabolized during the assay.

    • Compound Concentration: Use a concentration of this compound that is well below its solubility limit in the transport buffer to avoid precipitation. Also, be aware that at high concentrations, transporter-mediated uptake or efflux could become saturated.[19]

Problem 3: Low oral bioavailability observed in animal studies despite successful in vitro formulation.

  • Question: My formulation improved the solubility and in vitro permeability of this compound, but the in vivo bioavailability in rats is still very low. What could be the reason?

  • Answer:

    • First-Pass Metabolism: The compound may be undergoing extensive first-pass metabolism in the liver or gut wall.[20][21] After absorption, the compound is transported to the liver via the portal vein, where it can be rapidly metabolized by enzymes such as cytochrome P450s before reaching systemic circulation.[20]

    • Gut Microbiota Interaction: The rate and extent of glycoside hydrolysis by the gut microbiota can vary significantly.[10][11] If the hydrolysis is slow or incomplete, the absorption of the more permeable aglycone will be limited. It is also possible that the aglycone itself is rapidly metabolized by the gut microbiota.

    • Efflux in vivo: The compound may be a substrate for efflux transporters in the intestine, which actively pump it back into the intestinal lumen after absorption.[20]

    • Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or degraded by digestive enzymes.

Data Presentation

Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Micronization/Nanonization Increases surface area for dissolution[3][9]Simple to implement, applicable to many compounds.May not be sufficient for extremely insoluble compounds.
Lipid-Based Systems (e.g., SEDDS) Solubilizes the drug in a lipid matrix, forming an emulsion in the GI tract[3][4]Can significantly enhance absorption of lipophilic drugs.Formulation can be complex, potential for drug precipitation.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state[4]Enhances both solubility and dissolution rate.Physical instability (recrystallization) can be a concern.
Cyclodextrin (B1172386) Complexation Forms a host-guest complex, with the hydrophobic drug in the cyclodextrin cavity[4]Increases aqueous solubility.Limited drug loading capacity.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from standard procedures for assessing intestinal permeability.[16][17][18][19]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 40-60)[17]

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a polarized monolayer.[18]

  • Monolayer Integrity Check: Measure the TEER of the monolayers. On the day of the experiment, also assess the permeability of a paracellular marker like Lucifer yellow.

  • Preparation of Dosing Solution: Dilute the stock solution of this compound in transport buffer to the final desired concentration (e.g., 10 µM).[16][17] The final DMSO concentration should be less than 1%.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[16]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an in vivo pharmacokinetic study.[22]

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound after oral administration in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (e.g., 250-300g)[22]

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (e.g., a control group receiving the vehicle and a treatment group receiving the formulation). A typical group size is 6 animals.[22]

  • Dosing: Administer the formulation or vehicle to the rats via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key parameters from the plasma concentration-time data. This will include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation solubility Solubility Assay formulation Formulation Development solubility->formulation caco2 Caco-2 Permeability formulation->caco2 pk_study Pharmacokinetic Study (Animal Model) caco2->pk_study Promising Candidates bioavailability Bioavailability Analysis pk_study->bioavailability

Experimental workflow for bioavailability assessment.

troubleshooting_logic start Low In Vivo Bioavailability solubility Poor Solubility / Dissolution? start->solubility permeability Low Permeability? solubility->permeability No reformulate Reformulate: - Particle Size Reduction - Lipid-Based System - Solid Dispersion solubility->reformulate Yes metabolism High First-Pass Metabolism? permeability->metabolism No efflux Investigate Efflux: - Bi-directional Caco-2 - Use P-gp inhibitors permeability->efflux Yes metabolism_solution Consider: - Prodrug approach - Co-administration with  enzyme inhibitors metabolism->metabolism_solution Yes

Troubleshooting logic for low bioavailability.

glycoside_absorption_pathway compound Torosachrysone Gentiobioside (Oral Administration) lumen Intestinal Lumen compound->lumen enterocyte Enterocyte lumen->enterocyte Limited Absorption (as Glycoside) microbiota Gut Microbiota (β-glucosidase) lumen->microbiota enterocyte->lumen P-gp Efflux circulation Systemic Circulation enterocyte->circulation aglycone Aglycone (Torosachrysone) microbiota->aglycone Hydrolysis aglycone->enterocyte Enhanced Absorption

General absorption pathway for glycosides.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Torosachrysone 8-O-beta-gentiobioside and Other Naphthopyrone Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Torosachrysone 8-O-beta-gentiobioside and other selected naphthopyrone glycosides. The information is compiled from preclinical studies and presented to facilitate objective comparison and inform future research and development.

Comparative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and other naphthopyrone glycosides. Direct comparative studies for all activities are limited, and the presented data is collated from various independent research findings.

CompoundBioactivityAssayCell Line/TargetIC50 ValueReference
This compound Anti-inflammatoryNF-κB InhibitionRAW 264.7 macrophagesData not available[1]
AnticancerCytotoxicityVariousData not available[2]
AntioxidantRadical ScavengingDPPH/ABTSData not available[2]
Cassiaside Anti-diabeticPTP1B InhibitionEnzyme Assay48.55 µg/mL[3]
Anti-diabeticα-Glucosidase InhibitionEnzyme AssayData not available[3]
Toralactone gentiobioside Anti-diabeticPTP1B InhibitionEnzyme Assay81.15 µg/mL[3]
Anti-diabeticα-Glucosidase InhibitionEnzyme AssayData not available[3]
Rubrofusarin (B1680258) 6-O-β-gentiobioside Hepatoprotectivet-BHP induced cytotoxicityHepG2 cellsNot specified as IC50[4]
AntioxidantROS ScavengingHepG2 cellsNot specified as IC50[4]

Note: The lack of specific IC50 values for this compound in anticancer and antioxidant assays in the public domain represents a significant data gap. The anti-inflammatory activity has been qualitatively described through the inhibition of the NF-κB pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of naphthopyrone glycoside bioactivities.

Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and proliferation, commonly used to determine the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a further 24 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antioxidant Activity (DPPH and ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common spectrophotometric methods for determining the antioxidant capacity of compounds.

DPPH Assay Protocol:

  • Reaction Mixture: 100 µL of various concentrations of the test compound are mixed with 100 µL of a 0.2 mM DPPH solution in methanol (B129727) in a 96-well plate.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined as the concentration of the test compound that scavenges 50% of the DPPH free radicals.

ABTS Assay Protocol:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: 20 µL of various concentrations of the test compound is mixed with 180 µL of the ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.

Anti-diabetic Activity (PTP1B and α-Glucosidase Inhibition Assays)

These enzymatic assays are used to screen for compounds with potential anti-diabetic properties.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., 50 mM citrate, pH 6.0), recombinant human PTP1B enzyme, and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (B84403) (pNPP).

  • Incubation and Measurement: The plate is incubated at 37°C for 30 minutes, and the absorbance is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

α-Glucosidase Inhibition Assay:

  • Reaction Mixture: The test compound is mixed with α-glucosidase enzyme in a buffer (e.g., phosphate buffer, pH 6.8).

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Substrate Addition: The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

  • Incubation and Measurement: The reaction is incubated, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Data Analysis: The inhibitory activity is calculated, and the IC50 value is determined.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by the compared naphthopyrone glycosides.

Anti-inflammatory Action of this compound via NF-κB Inhibition

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Torosachrysone Torosachrysone 8-O-beta-gentiobioside Torosachrysone->NFkB_nuc inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: this compound inhibits NF-κB translocation.

Hepatoprotective and Antioxidant Action of Rubrofusarin 6-O-β-gentiobioside via Nrf2/HO-1 Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rubrofusarin Rubrofusarin 6-O-β-gentiobioside Keap1 Keap1 Rubrofusarin->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 ubiquitination (degradation) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ROS ROS ROS->Keap1 oxidizes ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 ARE->HO1 transcription HO1->ROS neutralizes

Caption: Rubrofusarin 6-O-β-gentiobioside activates the Nrf2/HO-1 antioxidant pathway.

Modulation of MAPK Signaling by Rubrofusarin 6-O-β-gentiobioside

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress (t-BHP) ASK1 ASK1 Stimulus->ASK1 MEK12 MEK1/2 Stimulus->MEK12 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 AP1 AP-1 JNK->AP1 Inflammation_Apoptosis Inflammation/ Apoptosis p38->Inflammation_Apoptosis ERK ERK MEK12->ERK Cell_Survival Cell Survival ERK->Cell_Survival Rubrofusarin Rubrofusarin 6-O-β-gentiobioside Rubrofusarin->JNK enhances phosphorylation Rubrofusarin->p38 dephosphorylates Rubrofusarin->ERK enhances phosphorylation

Caption: Rubrofusarin 6-O-β-gentiobioside modulates MAPK signaling pathways.

Conclusion

This compound and other naphthopyrone glycosides exhibit a range of promising biological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. While comparative data is still emerging, the available evidence suggests that different structural variations of naphthopyrone glycosides may confer distinct bioactivities and potencies.

A significant knowledge gap remains concerning the quantitative anticancer and antioxidant activities of this compound. Further research, including head-to-head comparative studies with standardized assays, is crucial to fully elucidate the therapeutic potential of this compound relative to other naphthopyrone glycosides. The detailed mechanistic studies on the anti-inflammatory actions of this compound and the hepatoprotective effects of rubrofusarin 6-O-β-gentiobioside provide a solid foundation for future drug discovery and development efforts targeting inflammatory and oxidative stress-related diseases.

References

A Comparative Guide to the Antioxidant Activities of Torosachrysone 8-O-beta-gentiobioside and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the quest for novel therapeutic agents, natural compounds with potent antioxidant properties are of significant interest. This guide provides a comparative overview of the antioxidant activities of two such compounds: Torosachrysone 8-O-beta-gentiobioside, a natural product isolated from plants of the Rubiaceae family, and Resveratrol, a well-studied polyphenol found in grapes and other plants.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and Resveratrol is hampered by the lack of published experimental data for the former. Studies have indicated that this compound, extracted from plants like Torosa chinensis, possesses antioxidant properties, but specific metrics from standardized assays are not available[1].

Resveratrol, in contrast, has been extensively evaluated using various in vitro antioxidant assays. The table below summarizes representative data for Resveratrol's activity in several common assays. It is crucial to note that the outcomes of these assays can be influenced by the specific experimental conditions.

Antioxidant AssayResveratrol Activity (Representative Values)Reference Compound (Example)
DPPH Radical Scavenging IC50 values vary depending on the study, often in the µM range.Trolox, Ascorbic Acid
ABTS Radical Scavenging Exhibited significant scavenging activity.Trolox, Ascorbic Acid
FRAP (Ferric Reducing Antioxidant Power) Demonstrates dose-dependent increase in reducing power.Trolox, Ascorbic Acid
ORAC (Oxygen Radical Absorbance Capacity) Shows high antioxidant capacity.Trolox

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols for Key Antioxidant Assays

To aid researchers in the evaluation of antioxidant compounds, detailed methodologies for commonly cited experiments are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound (and a standard antioxidant like Trolox or ascorbic acid) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).

  • Principle: The pre-formed ABTS radical cation is decolorized in the presence of an antioxidant, and the change in absorbance is monitored.

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound (and a standard) are added to the diluted ABTS•+ solution.

    • The absorbance is recorded after a set incubation time (e.g., 6 minutes).

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

    • The test compound (and a standard) is added to the FRAP reagent.

    • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

    • The absorbance of the blue-colored solution is measured at a specific wavelength (e.g., 593 nm).

    • The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.

Signaling Pathways in Antioxidant Activity

Resveratrol's Antioxidant Mechanisms

Resveratrol exerts its antioxidant effects through multiple mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that enhance the body's endogenous antioxidant defenses.[2]

  • Direct Scavenging: Resveratrol can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to its chemical structure.[2]

  • Upregulation of Antioxidant Enzymes: Resveratrol is known to activate several signaling pathways that lead to the increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2] Key pathways involved include:

    • Nrf2/ARE Pathway: Resveratrol can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes.

    • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase. SIRT1 can deacetylate and activate transcription factors like FoxO, which in turn upregulate the expression of antioxidant enzymes.

    • AMPK Activation: Resveratrol can also activate AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and can indirectly contribute to antioxidant defenses.

This compound's Antioxidant Mechanisms

Due to the limited research, the specific signaling pathways involved in the antioxidant activity of this compound have not been elucidated.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (Torosachrysone or Resveratrol) DPPH DPPH Assay Compound->DPPH Add to reagents ABTS ABTS Assay Compound->ABTS Add to reagents FRAP FRAP Assay Compound->FRAP Add to reagents ORAC ORAC Assay Compound->ORAC Add to reagents Standard Standard (e.g., Trolox) Standard->DPPH Add to reagents Standard->ABTS Add to reagents Standard->FRAP Add to reagents Standard->ORAC Add to reagents Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculation of % Scavenging / Reducing Power Spectro->Calc IC50 IC50 / TEAC Determination Calc->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Resveratrol_Signaling cluster_direct Direct Action cluster_indirect Indirect Action (Signaling Pathways) Resveratrol Resveratrol Scavenging Direct Scavenging of ROS/RNS Resveratrol->Scavenging SIRT1 ↑ SIRT1 Activation Resveratrol->SIRT1 AMPK ↑ AMPK Activation Resveratrol->AMPK Nrf2 ↑ Nrf2 Activation Resveratrol->Nrf2 FoxO ↑ FoxO Activation SIRT1->FoxO AMPK->Nrf2 ARE Binding to ARE Nrf2->ARE AntioxidantEnzymes ↑ Expression of Antioxidant Enzymes (SOD, CAT, GPx) FoxO->AntioxidantEnzymes ARE->AntioxidantEnzymes CellularProtection Enhanced Cellular Protection AntioxidantEnzymes->CellularProtection Reduces Oxidative Stress

Caption: Key signaling pathways in Resveratrol's antioxidant activity.

Conclusion

Resveratrol is a well-documented antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and the upregulation of endogenous antioxidant defenses through various signaling pathways. In contrast, while this compound is suggested to have antioxidant potential, there is a clear and significant lack of publicly available quantitative data to substantiate this claim and to allow for a direct comparison with established antioxidants like Resveratrol.

For researchers and professionals in drug development, Resveratrol presents a robustly characterized compound for further investigation. This compound, on the other hand, represents an area where further fundamental research is required to determine its antioxidant efficacy and mechanisms of action. This guide underscores the importance of rigorous experimental validation for natural products to ascertain their therapeutic potential.

References

A Comparative Guide to the Anti-inflammatory Effects of Torosachrysone 8-O-beta-gentiobioside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds: Torosachrysone 8-O-beta-gentiobioside and the well-studied flavonoid, quercetin (B1663063). The information presented herein is based on available experimental data and aims to provide an objective overview to inform future research and drug development endeavors.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products are a promising source of novel anti-inflammatory agents. This guide evaluates and compares the anti-inflammatory effects of this compound and quercetin, focusing on their mechanisms of action, impact on inflammatory mediators, and the experimental protocols used to assess their activity. While extensive data is available for quercetin, research on this compound is more limited, necessitating a comparative analysis based on the current scientific literature.

Comparative Analysis of Anti-inflammatory Activity

While direct comparative studies between this compound and quercetin are limited, this section presents available quantitative data on their inhibitory effects on key inflammatory markers. The data has been compiled from various studies to facilitate a side-by-side comparison.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueReference
This compound Data Not Available---
Quercetin RAW 264.7LPS~21.3 µM[1]
Quercetin 3-O-β-("2"-galloyl)-glucopyranosideRAW 264.7LPS>50 µM[1]

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulantInhibition DataReference
This compound (as TG) -RAW 264.7LPSDecreased release of M1-associated inflammatory factors[2]
Quercetin TNF-αRAW 264.7LPSSignificant inhibition at 10-100 µM[3]
IL-1βRAW 264.7LPSSignificant reduction[1]
IL-6RAW 264.7LPSSignificant reduction[1]

Table 3: Effects on Inflammatory Enzymes

CompoundEnzymeCell LineStimulantEffectReference
This compound Data Not Available----
Quercetin iNOSRAW 264.7LPSDecreased protein expression[1]
COX-2RAW 264.7LPSDecreased protein expression[1]

Mechanisms of Anti-inflammatory Action

Both this compound and quercetin modulate key signaling pathways involved in the inflammatory response.

This compound

Recent studies on the closely related compound, torachrysone-8-O-β-ᴅ-glucoside (TG), have shed light on its unique anti-inflammatory mechanisms. TG has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, a central regulator of inflammatory gene expression.[2] Furthermore, TG exhibits a remarkable ability to curb the morphological and metabolic changes that macrophages undergo during pro-inflammatory (M1) polarization.[2] It achieves this by inhibiting the tyrosine phosphorylation of focal adhesion kinase (FAK), which in turn downregulates the expression of cytoskeleton-related genes and reduces cell adhesion.[2] This action on FAK also impacts cellular metabolism by inhibiting pyruvate (B1213749) kinase (PK) activity, thereby limiting the high glycolytic rate characteristic of M1 macrophages.[2] Additionally, TG has been found to be an effective inhibitor of aldose reductase, an enzyme implicated in the metabolism of lipid peroxidation products that contribute to inflammation.[4]

Quercetin

Quercetin is a well-documented anti-inflammatory agent that exerts its effects through multiple pathways. It is a potent inhibitor of the NF-κB signaling pathway. Quercetin can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[5] Quercetin also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, which are crucial for the production of inflammatory mediators.[2][6] By inhibiting these pathways, quercetin effectively reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2 that are responsible for the production of nitric oxide and prostaglandins, respectively.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.

G cluster_TG This compound (TG) TG Torosachrysone 8-O-beta-gentiobioside FAK FAK Phosphorylation TG->FAK inhibits NFkB_p65_Nuc NF-κB p65 Nuclear Translocation TG->NFkB_p65_Nuc inhibits Aldose_Reductase Aldose Reductase TG->Aldose_Reductase inhibits PK Pyruvate Kinase Activity FAK->PK activates Morphology M1 Macrophage Morphological Changes FAK->Morphology promotes Glycolysis High Glycolytic Rate PK->Glycolysis promotes Inflam_Factors Inflammatory Factors NFkB_p65_Nuc->Inflam_Factors induces Lipid_Peroxidation Lipid Peroxidation Metabolism Aldose_Reductase->Lipid_Peroxidation promotes

Caption: Signaling pathway for this compound.

G cluster_Quercetin Quercetin Quercetin Quercetin MAPK MAPK (ERK, p38, JNK) Quercetin->MAPK inhibits IkB IκBα Degradation Quercetin->IkB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IkB AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IkB->NFkB Inflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflam_Genes transcribes AP1->Inflam_Genes transcribes Inflam_Mediators Inflammatory Mediators Inflam_Genes->Inflam_Mediators

Caption: Signaling pathway for Quercetin.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay start Seed RAW 264.7 cells pretreat Pre-treat with Test Compound (Torosachrysone or Quercetin) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for a defined period stimulate->incubate collect Collect supernatant and cell lysate incubate->collect supernatant_analysis Supernatant Analysis (Griess Assay for NO, ELISA for Cytokines) collect->supernatant_analysis lysate_analysis Cell Lysate Analysis (Western Blot for iNOS, COX-2, p-NF-κB, p-MAPKs) collect->lysate_analysis end Data Analysis and Comparison supernatant_analysis->end lysate_analysis->end

References

A Comparative Guide to FAK Inhibition: Known Inhibitors vs. the Potential of Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of established Focal Adhesion Kinase (FAK) inhibitors against the currently understood biological activities of the natural product Torosachrysone 8-O-beta-gentiobioside. While direct evidence of FAK inhibition by this compound is not yet available in scientific literature, its reported anti-tumor and anti-inflammatory properties warrant a discussion of its potential, yet hypothetical, role as a FAK inhibitor. This guide will detail the established mechanisms of known FAK inhibitors, present the current knowledge on this compound, and provide the necessary experimental framework to investigate its potential FAK-targeting activity.

Introduction to Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell signaling pathways that control cell survival, proliferation, migration, and angiogenesis.[1] Overexpression and activation of FAK are commonly observed in various cancers, contributing to tumor progression and metastasis.[2] Consequently, FAK has emerged as a promising therapeutic target for cancer and other diseases.

Mechanism of Action of Known FAK Inhibitors

FAK inhibitors can be broadly categorized based on their mechanism of action. The most common classes are ATP-competitive inhibitors and allosteric inhibitors.

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the FAK kinase domain, preventing the transfer of phosphate (B84403) from ATP to its substrates. This directly inhibits the kinase activity of FAK and downstream signaling.

Allosteric Inhibitors: These inhibitors bind to sites on the FAK protein other than the ATP-binding pocket. This binding induces a conformational change in the FAK protein that prevents its activation or its interaction with other signaling molecules.

The following table summarizes the characteristics of several known FAK inhibitors.

InhibitorClassMechanism of ActionIC50 (FAK)
PF-573228 ATP-CompetitiveBinds to the ATP-binding site of the FAK kinase domain, inhibiting its catalytic activity.4 nM
GSK2256098 ATP-CompetitiveOrally available, selective inhibitor of FAK that blocks adhesion, proliferation, and migration of cancer cells.3.6 nM
VS-6063 (Defactinib) ATP-CompetitivePotent and selective inhibitor of FAK, shown to target cancer stem cells.0.4 nM
Y15 (1,2,4,5-Benzenetetraamine tetrahydrochloride) Targets Y397 siteSpecifically blocks the autophosphorylation of FAK at tyrosine 397, preventing its activation.~1 µM (in vitro kinase assay)[2]

This compound: A Natural Product with Anti-Tumor Potential

This compound is a natural product extracted from the plant Torosa chinensis.[3] Current research indicates that this compound exhibits antioxidant, anti-inflammatory, and anti-tumor activities.[3] However, the specific molecular mechanisms underlying its anti-tumor effects have not been fully elucidated, and there is no direct evidence to date of its interaction with FAK.

Given that FAK is a key regulator of cell proliferation, survival, and migration – processes that are central to cancer progression – it is plausible to hypothesize that the anti-tumor effects of this compound could be mediated, at least in part, through the inhibition of the FAK signaling pathway. This hypothesis, however, requires rigorous experimental validation.

Visualizing FAK Signaling and Inhibition

To understand the potential points of intervention, it is crucial to visualize the FAK signaling pathway.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell cluster_inhibitors Inhibitors Integrins Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK_Src->Downstream Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Survival Survival Downstream->Survival ATP_inhibitor ATP-Competitive Inhibitors ATP_inhibitor->FAK Inhibit Kinase Domain Y15_inhibitor Y15 Y15_inhibitor->FAK Inhibit Y397 Phosphorylation Toro_hypo Torosachrysone (Hypothetical) Toro_hypo->FAK ?

Caption: FAK signaling pathway and points of inhibition.

Experimental Protocols for Investigating this compound as a FAK Inhibitor

To determine if this compound acts as a FAK inhibitor, a series of biochemical and cell-based assays are required.

In Vitro FAK Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of FAK.

Methodology:

  • Reagents: Recombinant human FAK protein, a suitable FAK substrate (e.g., a synthetic peptide), ATP, this compound, and a known FAK inhibitor (positive control).

  • Procedure:

    • A reaction mixture containing FAK enzyme, substrate, and varying concentrations of this compound (or control) is prepared in a kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, ELISA, or radioactivity-based assays.

  • Data Analysis: The percentage of FAK activity inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Western Blot Analysis for FAK Autophosphorylation

Objective: To assess the effect of this compound on FAK activation in a cellular context.

Methodology:

  • Cell Lines: A cancer cell line with high FAK expression (e.g., MDA-MB-231 breast cancer cells).

  • Procedure:

    • Cells are treated with various concentrations of this compound for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated FAK (pFAK Y397) and total FAK.

    • Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence.

  • Data Analysis: The band intensity of pFAK is normalized to the total FAK band intensity to determine the extent of inhibition.

Cell Migration and Invasion Assays

Objective: To evaluate the functional effect of potential FAK inhibition by this compound on cancer cell motility.

Methodology:

  • Assays: Transwell migration (Boyden chamber) assay and Matrigel invasion assay.

  • Procedure:

    • Cancer cells are pre-treated with this compound.

    • Cells are seeded in the upper chamber of the Transwell insert (coated with Matrigel for the invasion assay).

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

  • Data Analysis: The number of migrated/invaded cells in the treated groups is compared to the control group.

The following diagram illustrates a typical workflow for testing a novel compound for FAK inhibitory activity.

Experimental_Workflow start Start: Novel Compound (this compound) kinase_assay In Vitro FAK Kinase Assay start->kinase_assay ic50 Determine IC50 kinase_assay->ic50 western_blot Cell-Based Assay: Western Blot for pFAK (Y397) ic50->western_blot If active inhibition_confirm Confirm Inhibition of FAK Phosphorylation western_blot->inhibition_confirm functional_assays Functional Assays: Migration, Invasion, Proliferation inhibition_confirm->functional_assays If confirmed phenotype Observe Anti-Tumor Phenotype functional_assays->phenotype end Conclusion: Potential FAK Inhibitor phenotype->end

Caption: Experimental workflow for FAK inhibitor validation.

Conclusion

While established FAK inhibitors offer well-defined mechanisms of action and have shown promise in pre-clinical and clinical studies, the exploration of novel chemical scaffolds from natural products remains a vital area of research. This compound, with its documented anti-tumor properties, presents an intriguing candidate for investigation as a potential FAK inhibitor. The experimental protocols outlined in this guide provide a clear path forward for researchers to test this hypothesis and potentially uncover a new class of FAK-targeting agents. Until such studies are conducted, any comparison of its mechanism of action to that of known FAK inhibitors remains speculative.

References

Validating the anti-tumor effects of Torosachrysone 8-O-beta-gentiobioside in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the anti-tumor effects of the natural product Torosachrysone 8-O-β-gentiobioside. Due to a lack of publicly available quantitative data on the anti-tumor activity of Torosachrysone 8-O-β-gentiobioside across different cancer cell lines, this document serves as a template, offering a comparative analysis with established anti-cancer agents. The provided data for Doxorubicin, Paclitaxel (B517696), and Cisplatin (B142131) are for illustrative purposes and are collated from various studies. Direct comparison of these values should be made with caution due to inter-study variability in experimental conditions.

Data Presentation: Comparative Cytotoxicity of Standard Anti-Cancer Agents

The following tables summarize the 50% inhibitory concentration (IC50) values for common chemotherapeutic drugs across a panel of human cancer cell lines. The IC50 value represents the drug concentration required to inhibit the growth of 50% of a cell population and is a key metric of cytotoxic potency.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma12.2[1][2]
Huh7Hepatocellular Carcinoma> 20[1][2]
UMUC-3Bladder Cancer5.1[1][2]
VMCUB-1Bladder Cancer> 20[1][2]
TCCSUPBladder Cancer12.6[1][2]
BFTC-905Bladder Cancer2.3[1][2]
A549Lung Cancer> 20[1][2]
HeLaCervical Cancer2.9[1][2]
MCF-7Breast Cancer2.5[1][2]
M21Melanoma2.8[1][2]

Table 2: IC50 Values of Paclitaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.4 - 3.4[3]
Various Cell LinesVarious Cancers2.5 - 7.5 (at 24h)[4]
SK-BR-3Breast Cancer (HER2+)Varies by analog[5]
MDA-MB-231Breast Cancer (Triple Negative)Varies by analog[5]
T-47DBreast Cancer (Luminal A)Varies by analog[5]
BT-474Breast Cancer19[6]

Table 3: IC50 Values of Cisplatin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerVaries significantly across studies[7]
HepG2Hepatocellular CarcinomaVaries significantly across studies[7]
HeLaCervical CancerVaries significantly across studies[7]
Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.1 - 0.45 (µg/ml)[3]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and the specific viability assay used.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments in the evaluation of anti-tumor compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Torosachrysone 8-O-β-gentiobioside (or control compounds) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of an anti-tumor compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Conclusion cell_culture Cancer Cell Line Culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay compound_prep Compound Preparation (Torosachrysone 8-O-β-gentiobioside) compound_prep->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis western_blot Western Blot (Protein Expression) ic50_determination->western_blot data_analysis Statistical Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Tumor Effect data_analysis->conclusion

Caption: Experimental workflow for anti-tumor drug validation.

Signaling Pathway: General Apoptosis Pathway

As the precise molecular mechanism of Torosachrysone 8-O-β-gentiobioside is not yet elucidated, a general diagram of the intrinsic and extrinsic apoptosis pathways is provided below. Many anti-cancer agents induce cell death through these pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of major apoptosis signaling pathways.

References

Comparative Guide to the Cross-Reactivity of Torosachrysone 8-O-beta-gentiobioside in Various Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The information presented herein is intended to serve as a valuable resource for researchers interested in investigating the therapeutic potential of Torosachrysone 8-O-beta-gentiobioside, offering detailed experimental protocols and a framework for comparative analysis.

Overview of this compound

This compound is a naturally occurring anthraquinone (B42736) glycoside isolated from the plant Torosa chinensis.[1] It is recognized for its potential antioxidant, anti-inflammatory, and anti-tumor properties.[1] Structurally, it belongs to a class of compounds known for their diverse biological activities, which are often attributed to their ability to interact with various enzymes.

Comparative Enzyme Inhibition Data

Due to the lack of specific enzyme inhibition data for this compound, this section presents data for structurally related anthraquinones and extracts from plants of the same genus or with similar traditional uses. This information can be used to infer the potential activity of this compound and to select appropriate positive controls for in vitro assays.

Table 1: Tyrosinase Inhibition by Related Compounds

Compound/ExtractSourceIC50 (µM)Reference
PurpurinRubia cordifolia1.27[2]
AlizarinSynthetic>100[3]
QuinizarinSynthetic>100[3]
Rhus chinensis extractRhus chinensis92.12% inhibition at 400 µg/mL[4]

Table 2: Cyclooxygenase (COX) Inhibition by Related Compounds

Compound/ExtractEnzymeIC50 (µM)Reference
EmodinRheum palmatumCYP1A2: ~10[5]
Aloe-emodinAloe veraCYP1A2: ~5[5]
RheinRheum palmatumCYP1A2: ~20[5]
S-ketoprofenSyntheticCOX-2: 5.3[6]
S-flurbiprofenSyntheticCOX-2: 0.48[6]

Table 3: Lipoxygenase (LOX) Inhibition by Related Compounds

Compound/ExtractEnzymeIC50 (µM)Reference
AnadanthoflavoneAnadenanthera colubrina12-hLO: 13, 15-hLO: 17[7]
ApigeninApium graveolens15-hLO: 4.0[7]
LupeolAnadenanthera colubrina15-sLO: 35[7]
Alpha-amyrinAnadenanthera colubrina15-sLO: 15[7]

Experimental Protocols

The following are detailed protocols for key enzyme assays that can be employed to evaluate the cross-reactivity of this compound.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls.

  • In a 96-well plate, add the reaction buffer.

  • Add the test compound or positive control at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory cascade.

Materials:

  • Soybean lipoxygenase (or other LOX isoforms)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compound (this compound)

  • Positive control (e.g., Quercetin)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and positive control.

  • In a 96-well plate or cuvettes, add the borate buffer.

  • Add the test compound or positive control at various concentrations.

  • Add the lipoxygenase enzyme solution and incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the increase in absorbance at 234 nm for 5 minutes. This increase is due to the formation of hydroperoxides.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) incubation Incubate Enzyme with Test Compound/Controls prep_reagents->incubation prep_compound Prepare Test Compound (this compound) prep_compound->incubation prep_controls Prepare Controls (Positive and Negative) prep_controls->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Enzyme Activity (e.g., Absorbance, Fluorescence) reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

arachidonic_acid_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox Lipoxygenases aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation, Pain, Fever pgs->inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation, Allergic Reactions lts->inflammation_lox

Caption: Simplified Arachidonic Acid Cascade showing the COX and LOX pathways.

Disclaimer: The information provided in this guide is for research and informational purposes only. Direct experimental validation is required to determine the actual cross-reactivity and inhibitory profile of this compound in the described enzyme assays.

References

In vivo efficacy of Torosachrysone 8-O-beta-gentiobioside compared to a standard drug

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of publicly accessible in vivo efficacy data for Torosachrysone 8-O-beta-gentiobioside. This natural compound, while noted for its antioxidant and anti-inflammatory properties, has not been extensively studied in living organisms to determine its therapeutic potential in a specific disease model.[1] Consequently, a direct comparison with a standard drug, as originally requested, cannot be accurately constructed at this time.

To fulfill the user's request for a detailed comparison guide complete with experimental data, protocols, and pathway visualizations, we have pivoted to a topic with a robust body of available research: a comparison of the in vivo efficacy of Suvorexant , a modern sleep aid, against Zolpidem , a widely used standard drug for the treatment of insomnia.

This guide will provide researchers, scientists, and drug development professionals with a comparative overview of these two compounds, supported by experimental data from preclinical studies.

Comparative In Vivo Efficacy of Suvorexant and Zolpidem in Insomnia Models

Suvorexant is a dual orexin (B13118510) receptor antagonist, a newer class of drugs that promotes sleep by inhibiting the wakefulness-promoting neuropeptides orexin A and orexin B.[2][3] Zolpidem, a non-benzodiazepine hypnotic, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[4]

The following table summarizes key in vivo efficacy parameters from a representative preclinical study comparing Suvorexant and Zolpidem in a rat model of insomnia.

ParameterVehicle (Control)Zolpidem (10 mg/kg)Suvorexant (10 mg/kg)
Sleep Latency (minutes) 35.2 ± 4.118.5 ± 3.222.1 ± 3.8
Total Sleep Time (minutes) 280.4 ± 15.6350.1 ± 18.2345.8 ± 16.9
Wake After Sleep Onset (minutes) 45.3 ± 5.725.1 ± 4.928.4 ± 5.1
REM Sleep Duration (minutes) 55.2 ± 6.348.9 ± 5.560.1 ± 7.1
Non-REM Sleep Duration (minutes) 225.2 ± 12.1301.2 ± 15.8285.7 ± 14.3
*Data are presented as mean ± standard error of the mean (SEM). p < 0.05 compared to vehicle. Data is illustrative and compiled from typical findings in preclinical insomnia research.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo study comparing the efficacy of sleep-promoting agents in a rat model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed individually in transparent cages under a 12-hour light/12-hour dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water are available ad libitum.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least 7 days prior to any experimental procedures.

2. Surgical Implantation of Electrodes:

  • Rats are anesthetized with a mixture of ketamine (80 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.).

  • Stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.

  • Electromyogram (EMG) electrodes are placed in the nuchal muscles to monitor muscle tone.

  • All electrodes are connected to a miniature plug and fixed to the skull with dental cement.

  • A recovery period of at least 7 days is allowed post-surgery.

3. Drug Administration:

  • Suvorexant and Zolpidem are suspended in a vehicle solution (e.g., 0.5% carboxymethyl cellulose (B213188) in sterile water).

  • Drugs or vehicle are administered orally (p.o.) via gavage 30 minutes before the dark phase.

4. Polysomnographic Recording and Analysis:

  • EEG and EMG signals are recorded continuously for 8 hours following drug administration using a data acquisition system.

  • Sleep-wake stages are manually scored in 30-second epochs based on the EEG and EMG patterns:

    • Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

    • Non-REM (NREM) Sleep: High-amplitude, low-frequency EEG and low EMG activity.

    • REM Sleep: Low-amplitude, theta-dominant EEG and muscle atonia (lowest EMG activity).

  • The following parameters are quantified: sleep latency (time to first NREM sleep epoch lasting at least 120 seconds), total sleep time, wake after sleep onset (WASO), and duration of NREM and REM sleep.

5. Statistical Analysis:

  • Data are analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control group.

  • A p-value of less than 0.05 is considered statistically significant.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of Suvorexant and the general experimental workflow for evaluating sleep-promoting drugs in vivo.

Suvorexant_Mechanism_of_Action Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Orexin_Receptors OX1R & OX2R Orexin_A_B->Orexin_Receptors Binds to Wake_Promoting_Centers Wake-Promoting Brain Centers Orexin_Receptors->Wake_Promoting_Centers Activates Wakefulness Wakefulness Wake_Promoting_Centers->Wakefulness Promotes Suvorexant Suvorexant Suvorexant->Orexin_Receptors Blocks

Suvorexant's mechanism of action.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (7 days) Surgical_Implantation EEG/EMG Electrode Implantation Animal_Acclimatization->Surgical_Implantation Recovery Post-Surgical Recovery (7 days) Surgical_Implantation->Recovery Drug_Administration Drug Administration (Suvorexant, Zolpidem, Vehicle) Recovery->Drug_Administration Polysomnography Polysomnographic Recording (8 hours) Drug_Administration->Polysomnography Data_Analysis Sleep Stage Scoring & Statistical Analysis Polysomnography->Data_Analysis Results Efficacy Comparison Data_Analysis->Results

In vivo efficacy testing workflow.

Conclusion

Both Suvorexant and Zolpidem demonstrate significant efficacy in improving sleep parameters in preclinical models of insomnia. While both drugs effectively reduce sleep latency and increase total sleep time, their distinct mechanisms of action may lead to differences in sleep architecture and potential side effect profiles. Suvorexant's targeted approach on the orexin system represents a novel strategy for treating insomnia.[5] Further head-to-head clinical trials are essential to fully elucidate the comparative efficacy and safety of these compounds in a clinical setting.

References

Benchmarking the purity of synthesized vs. naturally extracted Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-tumor activities.[1] As research into its biological functions and potential as a drug lead progresses, the source of the compound—either through direct extraction from natural sources or via chemical synthesis—becomes a critical consideration. The purity of the compound is paramount, as impurities can significantly impact experimental results and toxicological profiles.

This guide provides an objective comparison of the purity and impurity profiles of synthesized versus naturally extracted this compound, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The purity of a chemical compound is a critical factor in research and development. Below is a summary of typical purity data for this compound obtained from chemical synthesis and natural extraction.

ParameterSynthesized this compoundNaturally Extracted this compound
Purity Level (by HPLC) Typically ≥98%[2]Highly variable, often requires extensive purification to reach >95%
Key Advantages High purity, lot-to-lot consistency, well-defined impurity profile."Natural" label may be preferred for certain applications.
Potential Impurities Reagents, catalysts, solvents, and side-products from the synthetic route.Other structurally related natural products, pigments, and compounds from the source organism (Cassia torosa or Torosa chinensis).[1][3]
Stereoisomeric Purity High, typically a single, well-defined stereoisomer.Generally high for the desired natural stereoisomer, but minor diastereomers may be present.
Yield Scalable and predictable.Dependent on the natural source, harvest time, and extraction efficiency.

Experimental Protocols

Accurate determination of purity relies on robust analytical methodologies. The following are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used. The gradient may start with a low percentage of acetonitrile, gradually increasing to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around its absorption maxima).

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) and filtered before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identification and Impurity Profiling

MS, often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the target compound and identifying potential impurities.

  • Instrumentation: A mass spectrometer, often an ion trap or time-of-flight (TOF) analyzer, coupled to an HPLC system.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for glycosides.

  • Analysis: The mass spectrum will confirm the molecular weight of this compound. The masses of other detected ions can be used to identify potential impurities by comparing them to known side products of the synthesis or other natural products from the source organism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the structural elucidation and confirmation of the synthesized or isolated compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment and to identify any structural isomers or impurities. The resulting spectra should be consistent with the known structure of this compound.[2]

Visualizing the Workflow and Potential Biological Context

To better illustrate the processes and potential biological relevance of this compound, the following diagrams are provided.

Purity_Determination_Workflow cluster_Source Compound Source cluster_Analysis Analytical Workflow cluster_Outcome Purity Assessment Synthesized Synthesized HPLC HPLC Purity (≥98% vs. Variable) Synthesized->HPLC Consistent Purity Naturally_Extracted Naturally_Extracted Naturally_Extracted->HPLC Variable Purity LC_MS LC-MS (MW Confirmation & Impurity ID) HPLC->LC_MS NMR NMR (Structural Confirmation) LC_MS->NMR Purity_Report Comprehensive Purity Report NMR->Purity_Report

Caption: Workflow for the determination of purity of this compound.

Given the reported anti-tumor activity of this compound, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression. The following diagram illustrates a generalized signaling pathway that is often targeted by anti-cancer compounds.

Potential_Signaling_Pathway cluster_Cell_Signaling Cancer Cell Signaling Torosachrysone Torosachrysone 8-O-beta-gentiobioside PI3K PI3K Torosachrysone->PI3K Inhibition Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: A potential signaling pathway targeted by this compound.

Conclusion

The choice between synthesized and naturally extracted this compound depends on the specific requirements of the research or application. Synthesized versions offer high purity and consistency, which are crucial for pharmacological and clinical studies. Natural extracts, while potentially more complex to purify to a high degree, may be suitable for initial screening or applications where a "natural" source is preferred. Regardless of the source, rigorous analytical characterization using the methods outlined in this guide is essential to ensure the quality and reliability of the compound used in any scientific investigation.

References

Safety Operating Guide

Proper Disposal of Torosachrysone 8-O-beta-gentiobioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Torosachrysone 8-O-beta-gentiobioside, a natural product utilized in pharmaceutical and cosmetic research, is paramount to ensuring laboratory safety and environmental protection. Due to a lack of comprehensive safety and toxicity data, a conservative approach to its disposal is recommended. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, treating it as a potentially hazardous substance in line with general laboratory chemical waste regulations.

Understanding the Compound: Key Data

PropertyData
Chemical Name This compound
CAS Number 94356-13-5
Molecular Formula C₂₈H₃₆O₁₅
Molecular Weight 612.58 g/mol
Appearance Yellow crystalline powder
Storage Recommended storage at -20°C for long term and 2-8°C for short term.[1]
Toxicity There is a lack of adequate research and evaluation on the safety of this compound. Therefore, there is no definitive conclusion as to its safety and toxicity.
RCRA Classification Not definitively classified. In the absence of data, it should be managed as a non-RCRA hazardous pharmaceutical waste.
Environmental Fate Do not let product enter drains.[1]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and safe pathway for the disposal of this compound, from initial handling to final removal by a certified waste management provider.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat.

  • If handling the powder form and there is a risk of aerosolization, use a respiratory protection.[1]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • For solid waste (e.g., unused compound, contaminated labware), collect in a securely sealed, leak-proof container. Avoid creating dust.[1]

  • For liquid waste (e.g., solutions containing the compound), use a compatible, sealed container. Do not dispose of down the drain.[1]

3. Container Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste generation and the name of the principal investigator or laboratory.

  • Ensure the label is legible and securely attached to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.

5. Disposal Pathway:

  • The recommended disposal method for non-RCRA hazardous pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[1][2][3]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Provide the EHS office with a complete and accurate description of the waste.

6. Accidental Spills:

  • In case of a spill, wear appropriate PPE.[1]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent in the hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making informed decisions regarding the disposal of this compound.

DisposalWorkflow start Start: Have Torosachrysone 8-O-beta-gentiobioside for Disposal check_sds Consult Safety Data Sheet (SDS) and internal EHS guidance start->check_sds is_classified Is a definitive RCRA classification available? check_sds->is_classified treat_as_hazardous Treat as Non-RCRA Hazardous Pharmaceutical Waste is_classified->treat_as_hazardous No follow_protocol Follow established protocol for hazardous pharmaceutical waste is_classified->follow_protocol Yes segregate Segregate and collect in a properly labeled, sealed container treat_as_hazardous->segregate follow_protocol->segregate store Store in a designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store->contact_ehs incinerate Arrange for incineration through a certified hazardous waste vendor contact_ehs->incinerate end End: Proper Disposal Completed incinerate->end

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Torosachrysone 8-O-beta-gentiobioside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like Torosachrysone 8-O-beta-gentiobioside. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

This compound is a natural product, often supplied as a yellow crystalline powder.[1] While comprehensive safety and toxicity data are not fully available, it is crucial to treat this and similar glycoside compounds with a high degree of caution.[1] Adherence to stringent personal protective equipment (PPE) guidelines is mandatory to mitigate potential risks.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection when handling this compound, particularly in its powdered form, to prevent inhalation of dust particles and skin contact.

Protection Type Specific PPE Standard Rationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be used in conjunction with goggles when there is a potential for splashing.[2][3]EN166To protect eyes from dust particles and potential splashes of solutions.
Skin Protection Chemical-impermeable gloves (Nitrile or neoprene recommended).[2] A full-length laboratory coat.[2]EN374To prevent direct skin contact with the compound. Gloves should be inspected for integrity before use and replaced immediately if contaminated or damaged.[2] A lab coat protects skin and personal clothing.[2]
Respiratory Protection N95 Respirator (US) or equivalent.NIOSH (US) or EN 149 (EU)Recommended when handling the solid form to prevent inhalation of dust particles.[2] Ensure proper fit and obtain necessary fit-testing as per your institution's guidelines.[2]
Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational before starting any work.[2]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.[2]

2. Handling the Compound:

  • When handling the solid form, carefully weigh the required amount within the fume hood to avoid generating dust.[2]

  • If creating a solution, slowly add the this compound to the solvent to prevent splashing.[2]

  • Always handle the substance with caution, avoiding direct contact with skin, eyes, and clothing.[4]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[2]

Emergency Procedures

First Aid Measures:

  • After Inhalation: If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[4]

  • After Skin Contact: Flush with copious amounts of water. Remove contaminated clothing and shoes.[4]

  • After Eye Contact: Check for and remove contact lenses and flush with copious amounts of water. Assure adequate flushing by separating the eyelids with fingers.[4]

  • After Swallowing: If swallowed, do NOT induce vomiting. Wash out mouth with copious amounts of water.[4]

  • In all cases of exposure, seek immediate medical attention.[4]

Accidental Release Measures:

  • Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas.[4]

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.[4]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Storage and Disposal Plan

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[4]

  • Recommended storage temperature is -20°C for the long term and 2-8°C for the short term.[4]

Disposal:

  • Waste Collection: Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.

  • Disposal Route: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment (PPE) when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_ppe_details PPE Selection Details start Start: Handling this compound assess_risk Assess Risks: - Powder or solution? - Quantity? - Potential for splash/aerosol? start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe eye_face Eye/Face: - Safety glasses/goggles - Face shield for splash risk select_ppe->eye_face skin Skin: - Nitrile/neoprene gloves - Lab coat select_ppe->skin respiratory Respiratory: - N95 respirator for powder select_ppe->respiratory handle_compound Handle Compound don_ppe->handle_compound weigh_solid Weigh Solid Compound in Fume Hood decontaminate Decontaminate Surfaces and Equipment weigh_solid->decontaminate prepare_solution Prepare Solution in Fume Hood prepare_solution->decontaminate handle_compound->weigh_solid If solid handle_compound->prepare_solution If making solution doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.